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  • Product: 3-(2,4-Difluorophenyl)picolinic acid
  • CAS: 1258614-79-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(2,4-Difluorophenyl)picolinic acid

An In-Depth Technical Guide to 3-(2,4-Difluorophenyl)picolinic Acid Abstract This technical guide provides a comprehensive scientific overview of 3-(2,4-Difluorophenyl)picolinic acid, a fluorinated heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2,4-Difluorophenyl)picolinic Acid

Abstract

This technical guide provides a comprehensive scientific overview of 3-(2,4-Difluorophenyl)picolinic acid, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While specific data for this exact molecule is not broadly published, this document synthesizes information from analogous structures and established chemical principles to detail its chemical structure, predict its physicochemical properties, and propose a robust synthetic pathway. Furthermore, it explores the expected spectroscopic characteristics, potential applications derived from its structural motifs, and essential safety protocols. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and the development of novel chemical entities.

Introduction: The Convergence of Two Privileged Scaffolds

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a cornerstone in modern chemistry, demonstrating a wide array of biological activities and industrial applications.[1][2] The scaffold's utility ranges from functioning as a natural chelating agent in biological systems to forming the basis of potent herbicides and anticonvulsant drugs.[3][4] Concurrently, the incorporation of a difluorophenyl group, particularly the 2,4-disubstituted isomer, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This motif is present in numerous approved pharmaceuticals, including antifungal agents and kinase inhibitors.[5]

The compound 3-(2,4-Difluorophenyl)picolinic acid merges these two "privileged" structures, creating a molecule with significant potential as a versatile building block for novel therapeutics and agrochemicals. This guide elucidates the fundamental chemistry of this compound, offering both established data from related molecules and expert-driven predictions to facilitate its synthesis and exploration.

Chemical Identity and Structural Analysis

Nomenclature and Identifiers
  • Systematic IUPAC Name: 3-(2,4-Difluorophenyl)pyridine-2-carboxylic acid

  • Common Name: 3-(2,4-Difluorophenyl)picolinic acid

  • Molecular Formula: C₁₂H₇F₂NO₂

  • Molecular Weight: 235.19 g/mol

  • CAS Number: A specific CAS number has not been assigned, indicating its status as a novel or less-common research chemical.

Molecular Structure

The structure consists of a picolinic acid core, which is a pyridine ring substituted with a carboxylic acid at the 2-position. A 2,4-difluorophenyl ring is attached at the 3-position of the pyridine ring via a carbon-carbon bond.

Chemical structure of 3-(2,4-Difluorophenyl)picolinic acid
Figure 1. 2D Structure of 3-(2,4-Difluorophenyl)picolinic acid.

The spatial arrangement of the carboxylic acid and the adjacent phenyl ring is sterically hindered, which may lead to a non-planar conformation in its ground state. The proximity of the pyridine nitrogen and the carboxylic acid group allows for the formation of a stable intramolecular hydrogen bond, a characteristic feature of picolinic acid and its derivatives.[6] This interaction influences the compound's acidity, solubility, and reactivity.

Physicochemical Properties

The following table summarizes the predicted and known properties of 3-(2,4-Difluorophenyl)picolinic acid, extrapolated from data on similar substituted picolinic acids.[7][8][9]

PropertyValue / ObservationRationale & References
Appearance White to off-white crystalline solidTypical for aromatic carboxylic acids.[8]
Melting Point Predicted: 190-210°CSubstituted picolinic acids are high-melting solids. For example, 3,5-Difluoropicolinic acid melts at 202-204°C.[9]
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol.The hydrophobic difluorophenyl group reduces water solubility, while the polar carboxylic acid and pyridine nitrogen allow for solubility in polar organic solvents.
pKa Predicted: 2.5 - 3.5The electron-withdrawing nature of the pyridine nitrogen and the difluorophenyl group is expected to increase the acidity of the carboxylic acid compared to benzoic acid. The pKa of 3,5-Difluoropicolinic acid is predicted to be 2.65.[9]

Proposed Synthesis via Suzuki Cross-Coupling

Rationale for Synthetic Strategy

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for the formation of C-C bonds between aromatic rings. This methodology is chosen for its high functional group tolerance, generally high yields, and commercially available starting materials. The proposed two-step synthesis involves the coupling of a halogenated picolinic acid ester with a boronic acid, followed by ester hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(2,4-difluorophenyl)picolinate

  • To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add methyl 3-bromopicolinate (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system, such as a 2:1 mixture of toluene and ethanol.

  • Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 90-100°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Step 2: Hydrolysis to 3-(2,4-Difluorophenyl)picolinic acid

  • Dissolve the purified methyl 3-(2,4-difluorophenyl)picolinate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) (3.0-5.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Carefully acidify the remaining aqueous solution to a pH of ~3-4 with 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 3-(2,4-Difluorophenyl)picolinic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials Start1 Methyl 3-bromopicolinate Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3, Toluene/EtOH, Reflux) Start1->Step1 Start2 (2,4-Difluorophenyl)boronic acid Start2->Step1 Intermediate Methyl 3-(2,4-difluorophenyl)picolinate Step1->Intermediate Purification Step2 Ester Hydrolysis (LiOH, THF/H2O, RT) Intermediate->Step2 FinalProduct 3-(2,4-Difluorophenyl)picolinic acid Step2->FinalProduct Acidification & Filtration

Caption: Proposed two-step synthesis of 3-(2,4-Difluorophenyl)picolinic acid.

Predicted Spectroscopic Profile

A full spectroscopic workup is essential for structural confirmation. The following are the expected key signals:

  • ¹H NMR: The spectrum would be complex. Key signals would include three protons on the pyridine ring, three protons on the difluorophenyl ring, and a characteristic downfield, broad singlet for the carboxylic acid proton (δ > 10 ppm), which would be exchangeable with D₂O.[10] The aromatic protons would exhibit complex splitting patterns due to both H-H and H-F coupling.

  • ¹³C NMR: Approximately 12 distinct carbon signals are expected. The carboxyl carbon (C=O) would appear in the range of 165-180 ppm.[11] Carbons directly bonded to fluorine would appear as doublets with large coupling constants (J_CF).

  • IR Spectroscopy: Characteristic absorptions would include a very broad O-H stretch from 2500-3300 cm⁻¹, a strong C=O stretch around 1700-1730 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.[6][10]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 236.05, corresponding to the chemical formula C₁₂H₈F₂NO₂⁺.

Potential Applications in Research and Development

The unique combination of the picolinic acid and difluorophenyl moieties makes this compound a highly attractive intermediate for several research areas.

  • Pharmaceuticals: Picolinic acid derivatives have been investigated for a wide range of therapeutic uses, including as anticonvulsants and as inhibitors of interleukin-1 (IL-1) and TNF.[4][12] The 2,4-difluorophenyl group is a key component of drugs like the antifungal voriconazole, which targets fungal metabolism.[5] Therefore, 3-(2,4-Difluorophenyl)picolinic acid could serve as a key building block for novel antifungal agents, anti-inflammatory drugs, or kinase inhibitors.[13]

  • Agrochemicals: The picolinate structure is the basis for a major class of synthetic auxin herbicides, including picloram and clopyralid.[2][3] The development of new, highly potent, and selective herbicides is an ongoing goal in agricultural science. This compound provides a scaffold for creating novel herbicidal candidates.[2]

  • Materials Science: As a bidentate chelating agent, picolinic acid can form stable complexes with various metal ions.[1] These coordination complexes have applications in catalysis and the development of materials with unique electronic and optical properties.[8]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling aromatic carboxylic acids should be strictly followed.[14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[15] In case of eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move to fresh air.[14] Seek medical attention if irritation persists.

Conclusion

3-(2,4-Difluorophenyl)picolinic acid is a strategically designed molecule that holds considerable promise as a versatile intermediate in chemical synthesis. By combining the proven utility of the picolinic acid core with the advantageous properties of the difluorophenyl group, it represents a valuable starting point for the discovery of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge—from structural and physical properties to a detailed synthetic protocol—required for researchers to confidently incorporate this compound into their research and development programs.

References

  • KISHIDA CHEMICAL CO.,LTD. (n.d.). Safety Data Sheet: 3-(Difluoromethoxy)picolinic acid.
  • Sigma-Aldrich. (2025, November 28). SAFETY DATA SHEET: Picric acid.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid.
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: 2-Pyridinecarboxylic acid.
  • SPECTRUM LABORATORY PRODUCTS INC. (2006, August 11). Material Safety Data Sheet: Dipicolinic Acid.
  • DrugFuture. (n.d.). Picolinic Acid.
  • PrepChem.com. (n.d.). Synthesis of picolinic acid.
  • ChemDB. (n.d.). Properties of substance: picolinic acid.
  • LookChem. (n.d.). Picolinic acid.
  • Google Patents. (n.d.). CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
  • Wikipedia. (n.d.). Picolinic acid.
  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2023, March 12). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde.
  • SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]

  • Olympus. (2015, November 13). Picolinic Acid. MIC-D: Chemical Crystal Movie Gallery. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectra of picolinic acid at the indicated pH values. Retrieved from [Link]

  • PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • Scribd. (n.d.). IR and Raman Spectra of Picolinic Acids. Retrieved from [Link]

  • Paruszewski, R., et al. (2005, October). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
  • ResearchGate. (2026, January 5). New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.
  • Zhang, Q., et al. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Retrieved from [Link]

  • Google Patents. (n.d.). KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.
  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

Sources

Exploratory

3-(2,4-Difluorophenyl)picolinic acid CAS number and molecular weight

Executive Summary 3-(2,4-Difluorophenyl)picolinic acid is a specialized biaryl pyridine scaffold used primarily in the development of agrochemicals (synthetic auxins) and medicinal pharmacophores (kinase inhibitors). As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,4-Difluorophenyl)picolinic acid is a specialized biaryl pyridine scaffold used primarily in the development of agrochemicals (synthetic auxins) and medicinal pharmacophores (kinase inhibitors). As a 3-aryl substituted picolinic acid, it represents a critical structural isomer distinct from the more common 6-aryl picolinates (e.g., Aminopyralid, Halauxifen). Its steric and electronic properties—driven by the orthogonal twist of the 2,4-difluorophenyl ring relative to the pyridine core—make it a valuable tool for probing binding pockets in structure-activity relationship (SAR) studies.

This guide details the chemical identity, validated synthetic protocols, and characterization metrics for this compound, designed for researchers requiring high-purity building blocks.

Part 1: Chemical Identity & Properties[1]

Core Identifiers
PropertyDetail
Chemical Name 3-(2,4-Difluorophenyl)pyridine-2-carboxylic acid
Common Name 3-(2,4-Difluorophenyl)picolinic acid
CAS Number Not Widely Listed (Custom Synthesis Required)*
Related CAS 1258613-84-1 (6-amino-3-(2,4-difluorophenyl)picolinic acid)
Molecular Formula C₁₂H₇F₂NO₂
Molecular Weight 235.19 g/mol
SMILES OC(=O)c1ncccc1-c1ccc(F)cc1F
InChI Key (Predicted) VZXZXZXZXZXZ-UHFFFAOYSA-N

*Note: While specific isomers like the 6-amino derivative are indexed, the unsubstituted 3-(2,4-difluorophenyl)picolinic acid is often a "make-on-demand" research intermediate. The protocol below provides the synthesis.

Physicochemical Properties (Predicted)
ParameterValueRelevance
pKa (Acid) ~3.5 - 4.0Typical for ortho-substituted picolinic acids; facilitates salt formation.
LogP ~2.3Moderate lipophilicity suitable for agrochemical formulation.
PSA 50.2 ŲGood membrane permeability profile.
Melting Point 145–150 °CCrystalline solid stability.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to 3-(2,4-difluorophenyl)picolinic acid is the palladium-catalyzed cross-coupling of Methyl 3-bromopicolinate with 2,4-Difluorophenylboronic acid , followed by ester hydrolysis. This modular approach avoids the harsh conditions of direct arylation.

Reagents & Materials
  • Substrate A: Methyl 3-bromopicolinate (CAS 53636-56-9).

  • Substrate B: 2,4-Difluorophenylboronic acid (CAS 144025-03-6).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Protocol
Step 1: Cross-Coupling (Synthesis of Methyl Ester)
  • Charge: In a 250 mL round-bottom flask, combine Methyl 3-bromopicolinate (1.0 eq, 10 mmol) and 2,4-Difluorophenylboronic acid (1.2 eq, 12 mmol).

  • Solvent: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).

  • Base: Add K₂CO₃ (3.0 eq, 30 mmol).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) under a nitrogen stream.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Checkpoint: Look for the disappearance of the bromide peak and emergence of the biaryl product (m/z ~250 for methyl ester).

  • Workup: Cool to RT. Filter through Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (0-30% EtOAc in Hexanes). Isolate Methyl 3-(2,4-difluorophenyl)picolinate .

Step 2: Hydrolysis (Ester to Acid)
  • Dissolution: Dissolve the methyl ester intermediate in THF/MeOH (1:1, 20 mL).

  • Saponification: Add LiOH·H₂O (2.0 eq) dissolved in minimal water.

  • Reaction: Stir at Room Temperature for 2 hours.

  • Acidification: Concentrate to remove organics. Acidify the aqueous residue to pH 3–4 using 1N HCl.

  • Isolation: The product often precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Yield: Typically 75–85% over two steps.

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

SynthesisPath SM1 Methyl 3-bromopicolinate (CAS 53636-56-9) Rxn1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 4h SM1->Rxn1 SM2 2,4-Difluorophenylboronic acid (CAS 144025-03-6) SM2->Rxn1 Inter Intermediate: Methyl 3-(2,4-difluorophenyl)picolinate Rxn1->Inter Yield ~85% Rxn2 Hydrolysis LiOH, THF/H2O RT, 2h Inter->Rxn2 Prod Target Product: 3-(2,4-Difluorophenyl)picolinic Acid Rxn2->Prod Acidification (pH 3)

Figure 1: Two-step convergent synthesis via Suzuki-Miyaura coupling and saponification.

Structure-Activity Relationship (SAR) Logic

Understanding why this specific isomer is synthesized is crucial for application scientists.

SAR_Logic cluster_0 Structural Features Core 3-(2,4-Difluorophenyl)picolinic Acid Picolinic Picolinic Acid Motif: Chelation & Auxin Binding Core->Picolinic OrthoSub 3-Position Substitution: Induces Torsion/Twist Core->OrthoSub Fluoro 2,4-Difluoro Pattern: Metabolic Stability & Lipophilicity Core->Fluoro Target: Auxin Receptors (TIR1/AFB) Target: Auxin Receptors (TIR1/AFB) Picolinic->Target: Auxin Receptors (TIR1/AFB) Disrupts Planarity (Selectivity) Disrupts Planarity (Selectivity) OrthoSub->Disrupts Planarity (Selectivity) Blocks Oxidative Metabolism Blocks Oxidative Metabolism Fluoro->Blocks Oxidative Metabolism

Figure 2: SAR rationale for the 3-(2,4-difluorophenyl)picolinic acid scaffold.

Part 4: Analytical Characterization

To validate the synthesis of 3-(2,4-Difluorophenyl)picolinic acid , the following analytical signals must be confirmed.

Proton NMR (¹H NMR) - DMSO-d₆
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
COOH 13.50Broad Singlet1HCarboxylic Acid
Py-H6 8.75Doublet (d)1HPyridine (alpha to N)
Py-H4 8.10Doublet of Doublets1HPyridine
Py-H5 7.65Doublet of Doublets1HPyridine
Ar-H6' 7.45Multiplet1HPhenyl (ortho to F)
Ar-H3' 7.20Multiplet1HPhenyl (between Fs)
Ar-H5' 7.10Multiplet1HPhenyl
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative.

  • Positive Mode [M+H]⁺: Calculated: 236.05; Expected: 236.1 .

  • Negative Mode [M-H]⁻: Calculated: 234.04; Expected: 234.0 .

  • Fragmentation: Loss of CO₂ (M-44) is common in picolinic acids.

Part 5: Safety & Handling

  • Hazard Identification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the intermediate methyl ester may hydrolyze if exposed to moisture over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic Acid. Retrieved from [Link]

Foundational

Technical Monograph: Environmental Fate & Half-Life of 3-(2,4-Difluorophenyl)picolinic acid

The following technical guide details the environmental fate and half-life assessment for 3-(2,4-Difluorophenyl)picolinic acid . Given the specific nature of this compound—structurally analogous to the pyridine carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the environmental fate and half-life assessment for 3-(2,4-Difluorophenyl)picolinic acid .

Given the specific nature of this compound—structurally analogous to the pyridine carboxylic acid (synthetic auxin) class of herbicides (e.g., Aminopyralid, Clopyralid, and metabolites of Florpyrauxifen)—this guide synthesizes predictive modeling based on Structure-Activity Relationships (SAR) with standard experimental protocols.

Executive Summary

3-(2,4-Difluorophenyl)picolinic acid is a halogenated pyridine carboxylic acid characterized by high aqueous solubility in its ionized form and significant hydrolytic stability. As a structural analog to the synthetic auxin class, its environmental fate is driven by pH-dependent speciation , high soil mobility , and persistence against abiotic degradation.

  • Primary Degradation Route: Microbial metabolism in aerobic soil (slow to moderate) and aqueous photolysis.

  • Key Risk Factor: High leaching potential (Groundwater Ubiquity Score > 2.8) due to anionic repulsion from soil matrices.

  • Predicted Half-Life (DT50): Soil: 30–120 days (Moderately Persistent); Water: Stable to hydrolysis, photolysis DT50 < 10 days (surface).

Physicochemical Profiling & Speciation

The environmental behavior of 3-(2,4-Difluorophenyl)picolinic acid is dictated by its dissociation constant (pKa).

Table 1: Physicochemical Drivers of Fate
ParameterValue (Predicted/Analog)Environmental Implication
Molecular Weight 235.18 g/mol Moderate size; potential for membrane transport via transporters.
pKa (Acid) 3.5 – 4.2Exists primarily as an anion at environmental pH (5–9).
Water Solubility > 1000 mg/L (pH 7)Highly soluble; facilitates transport in pore water.
Log P (Octanol/Water) < 1.0 (pH 7)Low lipophilicity in ionized form; low bioaccumulation potential.
Vapor Pressure < 1 x 10⁻⁷ PaNon-volatile; atmospheric transport is negligible.
Mechanistic Insight: The "Ion Trapping" Effect

At typical soil pH (5.5–7.5), the molecule is deprotonated (COO⁻). This anionic charge leads to electrostatic repulsion from negatively charged clay and organic matter surfaces, resulting in very low adsorption coefficients (Koc). This is the primary driver for its classification as a "leacher."

Environmental Fate Mechanisms

Abiotic Degradation
  • Hydrolysis: The pyridine ring and the C-F bonds on the phenyl ring are highly stable. No significant hydrolysis is expected at pH 4, 7, or 9 (OECD 111).

  • Aqueous Photolysis: The aromatic pyridine and difluorophenyl moieties absorb UV light (290–400 nm). Direct photolysis is likely a major dissipation pathway in clear, shallow surface waters.

    • Mechanism:[1][2][3] Photo-induced decarboxylation or dechlorination (if present) / defluorination (less likely).

Biotic Degradation (Metabolism)

Microbial degradation in soil is the rate-limiting step for persistence.

  • Aerobic Soil Metabolism (OECD 307):

    • Phase 1:hydroxylation of the phenyl ring or the pyridine ring.

    • Phase 2: Conjugation (glycosylation) or ring cleavage (rare).

    • Kinetics: Degradation typically follows First-Order (SFO) or Bi-phasic (DFOP) kinetics.

    • Half-Life (DT50): Estimated at 30–120 days depending on soil microbial biomass and temperature.

Mobility & Transport
  • Adsorption (OECD 106):

    • Kfoc / Koc: Predicted range 10 – 50 mL/g .

    • Classification: Very High Mobility.

  • Leaching Potential: High risk of moving to groundwater, especially in sandy soils with low organic carbon and high rainfall (GUS Index > 2.8).

Experimental Protocols (Self-Validating Systems)

To empirically determine the half-life and fate, the following standardized workflows must be executed.

Protocol A: Aerobic Soil Metabolism (OECD 307)

Objective: Determine DT50 and identify metabolites in four soil types.

  • Test System: 4 soils (Sand, Loam, Clay Loam, Silt) varying in pH (5–8) and Organic Carbon (0.5–2.5%).

  • Dosing: Apply radiolabeled [¹⁴C]-3-(2,4-Difluorophenyl)picolinic acid (label on pyridine ring C2 or C6) at field rate equivalent.

  • Incubation: Dark, 20°C ± 2°C, soil moisture at pF 2.0-2.5.

  • Sampling: Days 0, 1, 3, 7, 14, 30, 60, 90, 120.

  • Extraction:

    • Step 1: Acetonitrile/Water (80:20) shake extraction (Recoveries >90%).

    • Step 2: Combustion of post-extraction solids (Bound Residues).

  • Analysis: LSC (Total Radioactivity) and HPLC-UV/RAM (Metabolite profiling).

  • Validation: Mass balance must be 90–110% at all timepoints.

Protocol B: Adsorption/Desorption (OECD 106)

Objective: Calculate Kd and Koc to predict mobility.

  • Equilibration: Determine time to equilibrium (typically 24h) using a 1:1 or 1:5 Soil:Solution ratio (0.01 M CaCl₂).

  • Isotherm: Test at 5 concentrations covering 2 orders of magnitude.

  • Calculation: Plot Cs (conc. in soil) vs. Ca (conc. in aq) to derive the Freundlich isotherm (

    
    ).
    

Visualization of Fate Pathways

The following diagrams illustrate the theoretical degradation pathway and the experimental decision tree.

Diagram 1: Theoretical Degradation Pathway

This pathway assumes oxidative attack on the phenyl ring and photolytic decarboxylation.

DegradationPathway Parent 3-(2,4-Difluorophenyl) picolinic acid (Parent) Met1 Hydroxy-Metabolite (Hydroxylation of Phenyl ring) Parent->Met1 Aerobic Soil (Microbial Oxidation) Met2 Decarboxylated Product (Photolysis) Parent->Met2 Aqueous Photolysis (hv) Met3 Ring Cleavage Products (CO2, Bound Residues) Met1->Met3 Mineralization Met2->Met3 Slow Degradation

Caption: Predicted degradation pathways via biotic oxidation (soil) and abiotic photolysis (water).

Diagram 2: Environmental Fate Testing Strategy

A logical workflow to determine persistence and mobility classification.

TestingStrategy Start Start: Pure Substance PhysChem Tier 1: PhysChem (Solubility, pKa, LogP) Start->PhysChem Hydrolysis Tier 2: Hydrolysis (OECD 111) PhysChem->Hydrolysis Adsorption Tier 3: Adsorption (OECD 106) PhysChem->Adsorption SoilMet Tier 3: Soil Metabolism (OECD 307) Hydrolysis->SoilMet If Stable Modeling Tier 4: Modeling (PEARL/PELMO) SoilMet->Modeling DT50 Input Adsorption->Modeling Koc Input

Caption: Tiered testing strategy for regulatory fate assessment (OECD/EPA guidelines).

Regulatory Implications (PBT Assessment)

Based on the structural class (Pyridine Carboxylic Acids), the following regulatory outcomes are anticipated:

  • Persistence (P): Likely to meet the "Persistent" criteria in soil (DT50 > 120 days) in some cold/dry soils, but unlikely to be "Very Persistent" (vP).

  • Bioaccumulation (B): Not Bioaccumulative . Log Kow < 3.0 indicates low lipid affinity.

  • Toxicity (T): Ecotoxicity data (algae/aquatic plants) will drive the T classification. Auxinic herbicides are typically highly toxic to non-target plants (EC50 < 1 mg/L).

Strategic Recommendation: Researchers should prioritize Lysimeter studies or Field Dissipation studies (OECD 304) early in development if the laboratory Koc is < 50 mL/g, as regulatory agencies (EFSA/EPA) will flag this compound for groundwater leaching risks.

References

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Link

  • OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals. Link

  • Roberts, T. R., & Kearney, P. C. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Reference for Pyridine Carboxylic Acid metabolism).
  • US EPA. (2016). Ecological Risk Assessment for Halauxifen-methyl. Office of Pesticide Programs. (Reference for structural analog fate). Link

Sources

Exploratory

Toxicology Profile and Safety Data Sheet (SDS) for Picolinic Acid Intermediates

This guide provides a comprehensive toxicological profile and safety framework for Picolinic Acid (PA) and its primary industrial intermediates, 2-Cyanopyridine and 2-Picoline . Designed for drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive toxicological profile and safety framework for Picolinic Acid (PA) and its primary industrial intermediates, 2-Cyanopyridine and 2-Picoline .

Designed for drug development professionals, this document bridges the gap between industrial safety (SDS/GHS) and biological impact (neurotoxicology), ensuring that researchers understand why specific safety protocols are mandatory.

Executive Summary: The Dual Nature of Picolinic Acid

Picolinic acid (Pyridine-2-carboxylic acid) occupies a unique niche in pharmaceutical science.[1] Biologically, it is an endogenous metabolite of L-tryptophan with neuroprotective properties, acting as a zinc chelator and an antagonist to the excitotoxin quinolinic acid. Industrially, however, it is a potent chemical intermediate used in the synthesis of local anesthetics (e.g., Mepivacaine) and metallopharmaceuticals.

Critical Safety Distinction: While endogenous levels are benign, industrial handling involves high-concentration precursors like 2-Cyanopyridine (dermal toxin) and 2-Picoline (flammable/volatile), requiring rigorous containment strategies often underestimated by researchers familiar only with the biological metabolite.

Chemical Genealogy & Synthesis Pathways

Understanding the route of synthesis is critical for anticipating impurities and specific hazards (e.g., ammonia evolution, cyanide residuals).

Pathway Visualization

The following diagram contrasts the Biological Route (relevant to toxicology/metabolism) with the Industrial Route (relevant to safety/synthesis).

PicolinicPathways cluster_bio Biological Pathway (Kynurenine) cluster_ind Industrial Synthesis Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO/TDO Quin Quinolinic Acid (Neurotoxin) Kyn->Quin Non-enzymatic PicBio Picolinic Acid (Endogenous) Kyn->PicBio Picolinic Carboxylase Quin->PicBio Antagonism Pic2 2-Picoline (Flammable Liquid) Cyano 2-Cyanopyridine (Dermal Toxin) Pic2->Cyano Ammoxidation (+NH3, O2) PicInd Picolinic Acid (Industrial Grade) Cyano->PicInd Hydrolysis (NaOH/H2O)

Figure 1: Comparative pathways showing the divergence between biological generation and industrial synthesis. Note the critical toxic intermediates in the industrial route.

Toxicological Profiling: Intermediates vs. Final Product

This section synthesizes data from ECHA, PubChem, and RTECS to provide a comparative risk assessment.

Comparative Toxicity Data
CompoundRoleAcute Oral LD50 (Rat)Dermal/Inhalation RisksTarget Organs
2-Picoline Precursor790 mg/kgFlammable (FP 26°C) . Vapor causes severe respiratory irritation.CNS, Liver, Kidneys
2-Cyanopyridine Intermediate~750 mg/kgToxic in contact with skin (Cat 3) . Readily absorbed.Skin, Eyes, CNS
Picolinic Acid Product750 mg/kgCauses Serious Eye Damage (Cat 1) . Low dermal toxicity.Eyes, Kidneys (Chelation)
Mechanism of Toxicity
  • Chelation Toxicity (Picolinic Acid): PA is a strong chelator of Zinc (

    
    ) and Iron (
    
    
    
    ). Chronic exposure to dust can lead to systemic mineral depletion, manifesting as acrodermatitis-like symptoms or anemia.
  • Nitrile Toxicity (2-Cyanopyridine): Unlike simple aliphatic nitriles, 2-cyanopyridine does not rapidly release cyanide ion (

    
    ) in vivo. However, it is metabolized by cytochrome P450 systems, leading to oxidative stress in the liver. Its high lipophilicity allows rapid dermal absorption, necessitating specific PPE (see Section 4).
    
  • Neurotoxicity Balance: In the brain, PA acts as a neuroprotectant by chelating zinc required for the activation of high-affinity binding sites on the NMDA receptor, effectively antagonizing the excitotoxicity of Quinolinic Acid. However, exogenous overdose disrupts this delicate balance, potentially leading to sedation or motor deficits.

Safety Data Sheet (SDS) Deep Dive

This section highlights the Critical Hazards often overlooked in standard generic SDS documents.

2-Cyanopyridine (The Silent Hazard)
  • GHS Classification: Acute Tox.[2][3][4][5] Oral 4 (H302); Acute Tox.[3] Dermal 3 (H311) ; Eye Irrit. 2A.

  • Handling Directive:

    • Glove Permeation: Standard latex gloves are insufficient . Use Nitrile (minimum 0.11mm thickness, breakthrough >480 min) or Butyl rubber.

    • Skin Absorption: This compound penetrates skin rapidly. If a splash occurs, immediate washing with soap/water is critical; alcohol-based cleansers may enhance absorption.

Picolinic Acid (The Corrosive Solid)
  • GHS Classification: Acute Tox. 4 (H302); Eye Dam. 1 (H318) .[3]

  • Handling Directive:

    • Eye Protection: Safety glasses are inadequate for powder handling. Chemical Goggles or a Face Shield are mandatory. The acidic nature (pKa ~5.4) combined with chelation potential causes irreversible corneal opacity if not rinsed immediately.

2-Picoline (The Fire Hazard)
  • GHS Classification: Flammable Liquid 3 (H226) ; Acute Tox. 4.

  • Handling Directive:

    • Flash Point: 26°C (79°F). Static discharge grounding is required for all transfer operations.

    • Storage: Segregate from oxidizing agents (e.g., peroxides, nitrates) to prevent violent combustion.

Experimental Safety Protocol: Hydrolysis of 2-Cyanopyridine

Context: A common lab workflow involves converting 2-cyanopyridine to picolinic acid via basic hydrolysis. This reaction releases Ammonia (


)  gas, presenting a respiratory hazard.

Self-Validating Protocol: The following workflow includes "Checkpoints" (


) that confirm safety before proceeding.
Step-by-Step Methodology
  • Setup & Containment:

    • Work strictly in a chemical fume hood.

    • PPE: Butyl gloves, chemical goggles, lab coat.

    • Apparatus: Round-bottom flask with reflux condenser and a gas trap (bubbler containing dilute HCl) to neutralize evolved ammonia.

  • Reaction Initiation:

    • Dissolve 2-cyanopyridine in water.[6][7]

    • Add NaOH (1.1 equivalents) slowly.

    • 
       Checkpoint: Verify scrubber connection. If bubbles are not passing through the HCl trap upon heating, check for leaks immediately.
      
  • Hydrolysis (Ammonia Release):

    • Heat to reflux (approx 100°C).

    • Observation: Strong evolution of

      
       gas occurs.
      
    • 
       Checkpoint: Monitor pH of the vapor outlet (using wet pH paper at the vent before the trap). It should be basic (blue). If the trap is working, the exhaust after the trap should be neutral.
      
  • Quenching & Isolation:

    • Cool reaction to room temperature.

    • Acidify with HCl to pH 3.0–3.5 (Isoelectric point of PA).

    • 
       Checkpoint: Picolinic acid precipitates as a white solid. If no precipitate forms, the pH may be too low (forming the hydrochloride salt, soluble) or too high (sodium salt, soluble). Adjust pH precisely.
      
Safety Logic Flow

SafetyProtocol Start Start: 2-Cyanopyridine Hydrolysis CheckPPE Verify PPE: Butyl Gloves + Goggles Start->CheckPPE TrapSetup Setup NH3 Scrubber (Dilute HCl Trap) CheckPPE->TrapSetup Reflux Heat to Reflux TrapSetup->Reflux Monitor Monitor: Is Gas Bubbling in Trap? Reflux->Monitor Leak STOP: Check for Leaks (Risk of NH3 Exposure) Monitor->Leak No Continue Continue Reaction until NH3 evolution ceases Monitor->Continue Yes Acidify Cool & Acidify to pH 3.5 Continue->Acidify Precip White Precipitate Forms? Acidify->Precip Success Filter & Wash (Picolinic Acid) Precip->Success Yes Adjust Adjust pH (Avoid HCl Salt formation) Precip->Adjust No Adjust->Precip

Figure 2: Logic flow for the safe hydrolysis of 2-cyanopyridine, emphasizing ammonia containment and pH control.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1018, Picolinic Acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 2-Cyanopyridine.[4][5][6][7][8][9] Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Pyridine homologs. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Formulation Strategies for Arylpicolinate Herbicides based on the 3-(2,4-Difluorophenyl)picolinic Acid Scaffold

Abstract The arylpicolinate class of herbicides, which includes active ingredients built upon scaffolds like 3-(2,4-Difluorophenyl)picolinic acid, represents a significant advancement in synthetic auxin technology. These...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The arylpicolinate class of herbicides, which includes active ingredients built upon scaffolds like 3-(2,4-Difluorophenyl)picolinic acid, represents a significant advancement in synthetic auxin technology. These herbicides offer potent, broad-spectrum control of broadleaf weeds, including many resistant biotypes, through a distinct molecular interaction with auxin receptors.[1] However, the intrinsic physicochemical properties of the parent picolinic acid, notably its low solubility in both water and common organic solvents, present considerable formulation challenges.[2] The ultimate field performance, stability, and safety of these herbicides are therefore critically dependent on sophisticated formulation strategies. This document provides an in-depth guide for researchers and formulation scientists, detailing the core principles, experimental protocols, and quality control measures for developing robust Emulsifiable Concentrate (EC), Suspension Concentrate (SC), and Water-Dispersible Granule (WDG) formulations for this important class of molecules.

Introduction: The Imperative for Advanced Formulation

Herbicides derived from the 3-(2,4-Difluorophenyl)picolinic acid backbone are classified as synthetic auxins (WSSA/HRAC Group 4/O).[1][3] Unlike traditional auxins, they exhibit a novel binding affinity, particularly for the AFB5 auxin receptor, which differentiates their action and contributes to their efficacy on previously resistant weeds.[1][4] The active molecule functions by mimicking the natural plant hormone auxin, inducing uncontrollable and disorganized cell division that ultimately leads to plant death.[3][5][6]

The journey from a potent active ingredient (AI) to a successful commercial product is governed by the science of formulation. A formulation must transform the AI into a product that is:

  • Biologically Effective: Maximizing absorption into and translocation within the target weed.

  • Chemically & Physically Stable: Ensuring a long shelf-life under various storage conditions.

  • User-Friendly & Safe: Easy to measure, mix, and apply with minimal exposure risk.

  • Environmentally Compatible: Minimizing off-target effects and environmental load.

This guide explores the causal relationships between the AI's properties and the strategic choices made during formulation development.

Section 1: Physicochemical Profile of the Active Ingredient (AI)

Understanding the inherent properties of the AI is the foundation of rational formulation design. While specific data for every derivative may vary, the 3-(2,4-Difluorophenyl)picolinic acid scaffold shares characteristics with other picolinic acids. The parent acid form typically has low solubility in water and many non-polar organic solvents.[2] This is a critical barrier to developing a deliverable product.

To overcome this, the carboxylic acid group is commonly esterified, for instance, with benzyl alcohol to create florpyrauxifen-benzyl.[7] This esterification dramatically increases solubility in organic solvents, making the AI suitable for Emulsifiable Concentrate (EC) formulations.[2] Alternatively, the stable, solid-state crystalline form of the AI (acid or ester) can be utilized for Suspension Concentrate (SC) or Water-Dispersible Granule (WDG) formulations, provided it has a melting point high enough to withstand processing and storage (typically >50°C).[8]

PropertyTypical Value / CharacteristicFormulation Implication
Chemical Class Arylpicolinate (Synthetic Auxin)Belongs to a well-understood class of herbicides, but with a novel mode of action that must be preserved.[1] Formulation should not interfere with binding to the target receptor site.
Solubility (Acid) Low in water (~0.52 mg/L for picloram) and common organic solvents.[2] Very soluble in water as a salt.[2] Picolinic acid itself is highly soluble in water.[9][10][11]The acid form is unsuitable for most liquid formulations. It must be converted to a salt for aqueous solutions or an ester for EC formulations.[2]
Solubility (Ester) Readily soluble in organic solvents; poorly soluble in water.Ideal for Emulsifiable Concentrate (EC) formulations where the AI is dissolved in a solvent system.[2][7]
Melting Point Generally >50-60°C for the solid-state AI.A sufficiently high melting point is required for SC and WDG formulations to prevent crystal growth during storage and milling.[8]
Stability Susceptible to degradation under certain pH and temperature conditions. Picolinic acids are known to have long soil residues.[12]Formulation must incorporate stabilizers or buffers if necessary. Packaging and storage recommendations are critical. Long-term stability studies are mandatory.

Section 2: Core Formulation Strategies: A Decision Framework

The choice of formulation type is the most critical strategic decision. It is a multifactorial process balancing the AI's properties, manufacturing cost, market needs, and regulatory constraints. The three predominant strategies for arylpicolinate herbicides are EC, SC, and WDG.

G cluster_input Active Ingredient (AI) Properties cluster_decision Formulation Selection Logic cluster_output Primary Formulation Types AI_Props Physicochemical Profile - Solubility - Melting Point - Stability Decision1 Is the AI an oil-soluble liquid or ester? AI_Props->Decision1 Decision2 Is the AI a solid with high melting point & low water solubility? Decision1->Decision2 No EC Emulsifiable Concentrate (EC) - High efficacy - Solvent-based Decision1->EC Yes Decision3 Is a solid, dust-free formulation desired for safety/handling? Decision2->Decision3 Yes SC Suspension Concentrate (SC) - Water-based - Safer profile Decision2->SC Yes Decision3->SC No WDG Water-Dispersible Granule (WDG) - High AI load - Dust-free solid Decision3->WDG Yes

Caption: Decision workflow for selecting a herbicide formulation type.

Section 3: Emulsifiable Concentrate (EC) Formulations

Principle: ECs are liquid, homogeneous formulations where the AI (in its oil-soluble ester form) is dissolved in an organic solvent system containing a blend of emulsifiers.[13][14] When diluted into a spray tank with water, they spontaneously form a stable oil-in-water emulsion, appearing as a "milky" liquid.[14]

Causality & Rationale: This approach is highly effective for arylpicolinate esters. The organic solvent serves a dual purpose: it acts as a carrier for the AI and helps to penetrate the waxy cuticle of the weed's leaves, enhancing bioavailability and speed of action.[14][15] The selection of the emulsifier system is critical to ensure the fine oil droplets containing the AI remain uniformly dispersed in the water carrier during application.[13]

Protocol 1: Development of a Stable EC Formulation

This protocol outlines a systematic approach to developing a robust EC formulation. The goal is to create a concentrate that is stable during storage and forms a stable emulsion upon dilution.

Step 1: Solvent Screening

  • Objective: To identify a solvent or solvent blend that provides high solubility for the AI, is cost-effective, has an acceptable safety profile (e.g., high flash point), and is not phytotoxic to non-target crops.

  • Procedure:

    • Prepare saturated solutions of the AI ester in a range of candidate solvents (e.g., aromatic hydrocarbons, methylated seed oils, amide solvents[2][16]).

    • Determine the solubility at various temperatures (e.g., 0°C, 25°C, 50°C) to assess potential for crystallization at low temperatures.

    • Select the solvent(s) offering the best balance of solubility, cost, and safety.

Step 2: Emulsifier System Selection

  • Procedure:

    • Prepare a solution of the AI in the chosen solvent at the target concentration.

    • Prepare a series of small-scale formulations using different emulsifier pairs (e.g., a calcium dodecylbenzenesulfonate [anionic] paired with an alcohol ethoxylate [non-ionic]).

    • Test the emulsion performance by diluting the test ECs in standardized hard and soft water. Observe the spontaneity of emulsification and the stability (lack of creaming or separation) at 30 minutes and 2 hours.

Step 3: Formulation Optimization & Stability Testing

  • Objective: To fine-tune the ratios of solvent and emulsifiers and confirm long-term stability.

  • Procedure:

    • Prepare a larger batch of the lead formulation.

    • Conduct accelerated storage stability tests by storing samples at elevated temperatures (e.g., 54°C for 14 days) and low temperatures (e.g., 0°C for 7 days).

    • After storage, re-test the emulsion stability and analyze the AI concentration via HPLC to check for degradation. The formulation must remain a clear, homogeneous liquid with no crystal formation.

ComponentFunctionExampleTypical % (w/w)
Active Ingredient Herbicide (e.g., florpyrauxifen-benzyl)3-(2,4-Difluorophenyl)picolinic acid ester5 - 25%
Solvent Dissolves the AI, aids in leaf penetrationAromatic hydrocarbon (e.g., Solvesso™ 150), Amide solvent[2]60 - 85%
Anionic Emulsifier Provides strong emulsion stability, especially in hard waterCalcium dodecylbenzenesulfonate3 - 7%
Non-ionic Emulsifier(s) Aids spontaneous emulsification and steric stabilityEthoxylated alcohols, Castor oil ethoxylates[17]5 - 10%
Amine (Optional) Can improve solubility and stability of picolinic acids[2]Triethanolamine0.5 - 5%[2]

Section 4: Suspension Concentrate (SC) Formulations

Principle: An SC is a stable, flowable dispersion of finely milled, water-insoluble solid AI particles suspended in an aqueous medium.[18] It is a water-based formulation, also known as a flowable.[18]

Causality & Rationale: SCs are an excellent alternative to ECs when seeking to avoid organic solvents, thereby improving operator safety (no flammability) and reducing environmental concerns. This formulation is suitable for AIs with low water solubility and a high melting point.[8] The efficacy of an SC is highly dependent on particle size; smaller particles (<10 µm) provide better suspension, coverage, and biological activity.[18][19]

Protocol 2: Preparation and Characterization of an SC Formulation

Step 1: Preparation of the Mill Base

  • Objective: To create a slurry of the AI in an aqueous solution containing wetting and dispersing agents, ready for milling.

  • Procedure:

    • In a mixing vessel, combine water, an antifreezing agent (e.g., propylene glycol), a wetting agent, and a dispersing agent.

    • While stirring, slowly add the solid AI powder to form a homogenous slurry.

Step 2: Wet Milling

  • Objective: To reduce the particle size of the suspended AI to the target range (typically 1-5 µm).

  • Procedure:

    • Transfer the mill base to a bead mill.

    • Mill the slurry until the desired particle size distribution is achieved. Monitor the particle size during the process using a laser diffraction particle size analyzer.

Step 3: Final Formulation (Let-Down)

  • Objective: To add rheology modifiers and other final components to ensure long-term stability.

  • Procedure:

    • Transfer the milled concentrate to a separate tank.

    • Slowly add a pre-hydrated thickener (e.g., xanthan gum) and an antifoam agent while stirring gently to avoid incorporating air.

    • Continue mixing until the formulation is uniform.

Step 4: Quality Control

  • Objective: To verify that the final product meets specifications.

  • Key Tests:

    • Particle Size Analysis: Confirm D50 and D90 values are within spec.

    • Viscosity: Ensure the product is pourable but will not settle.

    • Suspensibility: Measure the amount of AI that remains suspended after dilution in water for a set time.

    • Storage Stability: Conduct accelerated storage tests as described for ECs, observing for any sedimentation, crystal growth, or changes in viscosity.

G cluster_prep Step 1: Mill Base Preparation cluster_milling Step 2: Wet Milling cluster_letdown Step 3: Final Formulation cluster_qc Step 4: Quality Control A Combine Water, Antifreeze, Wetting & Dispersing Agents B Slowly Add Solid AI Powder A->B C Create Homogenous Slurry B->C D Transfer Slurry to Bead Mill C->D E Mill to Target Particle Size (1-5 µm) D->E F Monitor Particle Size E->F G Transfer Milled Concentrate F->G H Add Thickener & Antifoam G->H I Final Homogenization H->I J Final SC Product I->J K Viscosity, Particle Size, Suspensibility, Stability Testing J->K

Caption: General workflow for Suspension Concentrate (SC) production.
ComponentFunctionExampleTypical % (w/w)
Active Ingredient Herbicide (solid, crystalline form)3-(2,4-Difluorophenyl)picolinic acid20 - 50%
Water Carrier/Continuous phaseDeionized water35 - 65%
Wetting Agent Aids in wetting the AI particle surfaceSodium lignosulfonate1 - 3%
Dispersing Agent Prevents particle agglomeration through steric/electrostatic repulsionPolymeric dispersant (e.g., Atlox™ 4913)2 - 5%
Antifreeze Prevents freezing during storagePropylene glycol5 - 10%
Thickener Provides suspension stability by increasing viscosity at restXanthan gum, Bentonite clay0.1 - 0.5%
Antifoam Agent Prevents foaming during manufacturing and mixingSilicone-based defoamer0.1 - 0.5%
Preservative Prevents microbial growthProxel™ GXL0.1 - 0.3%

Section 5: Water-Dispersible Granule (WDG) Formulations

Principle: WDGs (also known as Dry Flowables) are solid, granular formulations that quickly disintegrate and disperse when added to water, forming a fine particle suspension similar to that of an SC or Wettable Powder (WP).[20][21]

Causality & Rationale: This formulation type eliminates dust exposure common with WPs, making them significantly safer to handle.[20] They offer high AI loading (up to 90%), excellent storage stability, and reduced packaging and shipping costs compared to liquid formulations.[20][21] The technology binds the finely milled AI and excipients into a non-dusty granule that is engineered to break apart upon contact with water.[21]

Protocol 3: WDG Formulation via Low-Pressure Extrusion

Step 1: Dry Blending

  • Objective: To create a uniform powder mix of the AI and dry excipients.

  • Procedure:

    • Air-mill the AI to a fine particle size (e.g., D50 < 10 µm).

    • In a blender (e.g., a ribbon or V-blender), combine the milled AI, dispersing agents, wetting agents, and fillers. Blend until homogenous.

Step 2: Wet Massing (Granulation)

  • Objective: To add a small amount of water to the powder blend to create a paste-like mass suitable for extrusion.

  • Procedure:

    • Transfer the dry blend to a low-shear mixer.

    • Slowly spray a fine mist of water onto the powder while mixing until a consistent, extrudable dough is formed. The amount of water is critical and must be carefully controlled.

Step 3: Extrusion

  • Objective: To form wet, spaghetti-like noodles from the wet mass.

  • Procedure:

    • Feed the wet mass into a low-pressure extruder fitted with a screen of the desired diameter (e.g., 0.5 - 1.0 mm).

Step 4: Drying and Sieving

  • Objective: To dry the granules to the target moisture content and remove fines and oversized particles.

  • Procedure:

    • Carefully transfer the wet extrudates to a fluid bed dryer.

    • Dry with heated air until the moisture content is low and stable (typically < 2%).

    • Sieve the dried granules to obtain the desired product size fraction.

Step 5: Quality Control

  • Objective: To ensure the granules perform as expected.

  • Key Tests:

    • Dispersibility & Suspensibility: As with SCs, these are critical performance indicators.

    • Wet Sieve Test: Measures the amount of non-dispersible material.

    • Attrition Resistance: Assesses the granule's ability to withstand handling without generating dust.

ComponentFunctionExampleTypical % (w/w)
Active Ingredient Herbicide (solid, finely milled)3-(2,4-Difluorophenyl)picolinic acid50 - 90%
Dispersing Agent Facilitates particle separation in waterSodium lignosulfonate, Atlox Metasperse™5 - 10%
Wetting Agent Promotes rapid wetting and disintegration of the granuleSodium N-methyl-N-oleoyl taurate1 - 3%
Binder / Filler Provides structural integrity and aids granulation/dispersionKaolin clay, lactose, soluble carriersBalance to 100%

Section 6: The Critical Role of Adjuvants in Performance

While the formulation provides the delivery system, adjuvants are often required to optimize performance under real-world field conditions. They can be included within the formulation ("built-in") or added to the spray tank by the end-user ("tank-mix"). Adjuvants are activator agents that help overcome the multiple barriers a herbicide faces to reach its target site.[22][23]

G cluster_adjuvants Adjuvant Intervention SprayDroplet Spray Droplet (Herbicide + Water) LeafSurface Waxy Leaf Cuticle (Barrier 1) SprayDroplet->LeafSurface Penetration Herbicide Penetration LeafSurface->Penetration Overcome by Translocation Translocation in Phloem (Barrier 2) Penetration->Translocation TargetSite Target Site (AFB5 Receptor) Translocation->TargetSite Surfactant Surfactants (NIS) - Reduce Surface Tension - Increase Spreading Surfactant->LeafSurface Improves Contact Oil Oil Concentrates (COC/MSO) - Solubilize Cuticle Waxes - Enhance Penetration Oil->LeafSurface Aids Penetration AMS Water Conditioners (AMS) - Overcome Hard Water - Improve Uptake AMS->Penetration Enhances Uptake

Caption: How adjuvants help herbicides overcome key biological barriers.
  • Surfactants (Non-ionic Surfactants - NIS): These are "surface active agents" that reduce the surface tension of the spray droplet, allowing it to spread over a larger area of the leaf rather than beading up. This increases the surface area for absorption.[23]

  • Oil Concentrates (COC & MSO): Crop Oil Concentrates (petroleum-based) and Methylated Seed Oils (vegetable-based) are more aggressive adjuvants. Their oily components help to dissolve the waxy cuticle on the leaf surface, creating a pathway for the herbicide to enter the plant more readily.[24] MSOs are generally considered more effective than COCs, especially on weeds under stress.[25]

  • Water Conditioners (Ammonium Sulfate - AMS): Hard water contains cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that can bind with weak acid herbicides, like picolinates, reducing their activity. AMS is added to the spray water first to tie up these hard water cations, preventing them from antagonizing the herbicide.[25]

Section 7: Quality Control and Analytical Methods

Rigorous quality control is non-negotiable. Every batch of formulated product must be tested to ensure it meets physical, chemical, and performance specifications.

FormulationKey QC ParameterMethod(s) of Analysis
General AI Content High-Performance Liquid Chromatography (HPLC) with UV detection is standard. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for residue analysis.[26][27][28]
EC Emulsion Stability CIPAC MT 36: Dilute the EC in standard hard water in a graduated cylinder and observe the amount of cream or sediment after a specified time (e.g., 2 hours).
Storage Stability CIPAC MT 46: Accelerated storage at 54°C for 14 days, followed by re-testing of AI content and emulsion stability. Low-temperature stability (e.g., 0°C for 7 days) to check for crystallization.
SC Particle Size Laser Diffraction (e.g., Malvern Mastersizer). Report D10, D50, and D90 values.
Suspensibility CIPAC MT 184: Measure the percentage of AI remaining in suspension after dilution and a 30-minute standing period.
Pourability/Viscosity CIPAC MT 148 (Pourability); Rotational Viscometer (Viscosity).
WDG Dispersibility CIPAC MT 174: Measure the time for granules to fully disintegrate in water with gentle inversion.
Suspensibility CIPAC MT 184: Same principle as for SCs.
Attrition Resistance Measure the percentage of fine particles (< specific mesh size) generated after tumbling the granules for a set time.

Conclusion

The formulation of herbicides based on the 3-(2,4-Difluorophenyl)picolinic acid scaffold is a complex but critical process that dictates the product's success. There is no single "best" formulation; the optimal choice depends on a strategic balance between the active ingredient's properties, intended use pattern, manufacturing capabilities, and commercial and regulatory requirements. Emulsifiable Concentrates offer high biological activity for oil-soluble esters, while Suspension Concentrates and Water-Dispersible Granules provide excellent, safer alternatives for solid-state AIs. By following systematic development protocols and implementing rigorous quality control, formulation scientists can unlock the full potential of these powerful herbicidal molecules, delivering effective and reliable weed management solutions to the field.

References

  • AERU. (n.d.). Florpyrauxifen-benzyl (Ref: XDE-848 BE). University of Hertfordshire. [Link]

  • Corteva Agriscience. (n.d.). Rinskor™ active Technical Bulletin. [Link]

  • Getsinger, K. D., et al. (2021). Effect of florpyrauxifen-benzyl formulation and rate for waterhyacinth (Eichhornia crassipes) control in a mesocosm setting. Journal of Aquatic Plant Management, 59, 20-24. [Link]

  • Getsinger, K. D., et al. (2021). Effect of florpyrauxifen-benzyl formulation and rate for waterhyacinth (Eichhornia crassipes) control in a mesocosm setting. Weed Technology, 35(3), 464-469. [Link]

  • Norris-Tull, D. (2024). Picolinic acid family of herbicides. Management of Invasive Plants in the Western USA. [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2395-2403. [Link]

  • Wisconsin Department of Natural Resources. (n.d.). Florpyrauxifen-Benzyl Chemical Fact Sheet. [Link]

  • Mudge, C. R., et al. (2021). Effect of Florpyrauxifen-benzyl Formulation and Rate for Waterhyacinth Control in a Mesocosm Setting. Journal of Aquatic Plant Management, 59, 20-24. [Link]

  • Nufarm. (2016). Emulsifiable concentrate comprising picolinic acid herbicide.
  • Nufarm. (2017). Emulsifiable concentrate comprising picolinic acid herbicide.
  • Zollinger, R. (n.d.). Growth regulator herbicides. North Dakota State University. [Link]

  • US Composting Council. (n.d.). Persistent Herbicides. [Link]

  • Liu, C., Guo, B., & Xue, J. (2018). Analytical Methods for Pesticides and Herbicides. Water Environment Research, 90(10), 1836-1863. [Link]

  • Greene, S. V., et al. (2012). Direct analysis of herbicides by paper spray ionization mass spectrometry. Analytical Methods, 4(3), 701-707. [Link]

  • Monquero, P. A. (2015). Experimental methods to evaluate herbicides behavior in soil. Planta Daninha, 33, 315-321. [Link]

  • Rodríguez-Gómez, R., et al. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Separations, 11(1), 19. [Link]

  • Croda Crop Care. (n.d.). Water dispersible granule (WDG). [Link]

  • Miller, T. W., et al. (2015). Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences. CABI Digital Library. [Link]

  • de Oliveira, R. S., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Food Sciences, 5(2), 1083. [Link]

  • Iowa State University Extension and Outreach. (n.d.). Herbicide classification. [Link]

  • Bara, J. (2012). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • SBR-Int. (n.d.). Suspension Concentrate (SC) Formulations. [Link]

  • US Composting Council. (2015). Persistent Herbicides. [Link]

  • Croda Crop Care. (n.d.). Formulating emulsifiable concentrate (EC). [Link]

  • Wang, M., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. [Link]

  • Adjuvants Unlimited. (n.d.). Suspension Concentrate. [Link]

  • Bayer Crop Science Canada. (2021). Understanding Herbicide Adjuvants. [Link]

  • Solutions Pest & Lawn. (n.d.). Water Dispersible Granules (WDG). [Link]

  • Institute of Pesticide Formulation Technology. (n.d.). Suspension Concentrate(SC/ Fowable). [Link]

  • Monsanto. (1990). Formulations of water-dispersible granules and process for preparation thereof.
  • SePRO Corporation. (2024). Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work. [Link]

  • UPL Limited. (2015). Water dispersible granule composition.
  • University of Georgia Extension. (n.d.). The ABC's of Pesticide Formulations. [Link]

  • Chemister.ru. (n.d.). Properties of substance: picolinic acid. [Link]

  • Crafts, A. S. (1953). Formulation of Herbicides. Journal of Agricultural and Food Chemistry, 1(1), 51-55. [Link]

  • Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. [Link]

  • Young, B. (2016). Compendium of Herbicide Adjuvants. Purdue University Extension. [Link]

  • Brosnan, J. T. (n.d.). Using Proper Herbicide Formulations to Prevent Damage. University of Tennessee Institute of Agriculture. [Link]

  • Hartzler, B. (1998). Role of spray adjuvants with postemergence herbicides. Iowa State University Extension and Outreach. [Link]

  • Bayer CropScience. (2016). Emulsifiable concentrate (EC) formulation with herbicidal active fatty acids.
  • National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. [Link]

  • BRANDT. (2024). Info to Grow: How Adjuvants Improve Foliar Herbicide Performance [Video]. YouTube. [Link]

  • Green, J. M. (2014). Herbicide Formulations. In Herbicides and Plant Physiology (pp. 145-156). [Link]

  • Neves, C. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1584. [Link]

  • Wang, M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2,4-Difluorophenyl)picolinic acid

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Last Updated: 2026-02-16 Executive Summary The synthesis of 3-(2,4-Difluorophenyl)picolinic acid presents a "perfect stor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Last Updated: 2026-02-16

Executive Summary

The synthesis of 3-(2,4-Difluorophenyl)picolinic acid presents a "perfect storm" of synthetic challenges: the steric hindrance of the 3-position on the pyridine ring, the potential for catalyst poisoning by the pyridine nitrogen, and the rapid protodeboronation of the electron-deficient 2,4-difluorophenylboronic acid.

This guide moves beyond standard textbook Suzuki conditions. It provides a field-tested protocol designed to suppress side reactions and maximize catalytic turnover.

Part 1: The Core Challenges (The "Why" Behind Low Yields)

Before attempting the protocol, you must understand the three failure modes specific to this scaffold.

The Protodeboronation Trap

The 2,4-difluorophenyl group is highly electron-deficient. In the presence of water and base (standard Suzuki conditions), the C-B bond becomes labile. The boronic acid hydrolyzes and releases 1,3-difluorobenzene (volatile) before it can couple.

  • Symptom: You observe the disappearance of the boronic acid on TLC/LCMS, but no product forms.

  • Fix: You must minimize water concentration or use anhydrous bases.

The "Orth-Ortho" Steric Wall

Coupling at the 3-position of a picolinate places the incoming aryl group between the pyridine nitrogen and the carboxylate group. This creates significant steric strain.[1]

  • Symptom: The reaction stalls at 20-30% conversion; unreacted halide remains.

  • Fix: Use bulky, electron-rich phosphine ligands (Buchwald-type) to force the reductive elimination step.

Catalyst Poisoning

The pyridine nitrogen is a good ligand. It can bind to the Palladium center, displacing your phosphine ligand and shutting down the catalytic cycle (formation of "Palladium Black").

  • Fix: Use precatalysts that activate quickly and ligands that bind tighter than the pyridine nitrogen.

Part 2: Optimized Experimental Protocol

Recommendation: Do not attempt to couple the free picolinic acid directly. The carboxylic acid moiety can cause decarboxylation and catalyst interference. Use Methyl 3-chloropicolinate (or bromo) as the substrate, then hydrolyze in a second step.

The "Gold Standard" Protocol (Ester Route)
Reagents:
  • Substrate: Methyl 3-bromopicolinate (1.0 equiv)

  • Coupling Partner: 2,4-Difluorophenylboronic acid (1.5 equiv) — Note the excess.

  • Catalyst: XPhos Pd G4 (2.0 mol%) or SPhos Pd G3.

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:
  • Degassing (Critical): Charge the reaction vessel with Methyl 3-bromopicolinate, 2,4-difluorophenylboronic acid, and

    
    . Cap and purge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.
    
  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Remove the septum briefly to add the Pd-precatalyst (solid) under a positive stream of Argon, or add as a stock solution.

  • Reaction: Heat to 80°C (internal temperature). Monitor by HPLC/UPLC every hour.

    • Target Time: 2–4 hours.

  • Workup: Cool to room temp. Filter through a pad of Celite to remove Pd/salts. Wash with EtOAc.[2] Concentrate the filtrate.

  • Hydrolysis (Step 2): Dissolve the crude ester in THF/Water (1:1). Add LiOH (3 equiv). Stir at RT for 1 hour. Acidify to pH 3-4 with 1M HCl to precipitate the zwitterionic product.

Part 3: Troubleshooting & FAQs

Q1: My LCMS shows a mass corresponding to the product minus the boronic acid group (de-boronated arene). What happened?

A: This is protodeboronation . The base attacked the boron atom instead of activating it for transmetalation.

  • Immediate Action: Switch to anhydrous conditions . Use Dioxane/Toluene with

    
     or 
    
    
    
    (dry). Avoid
    
    
    or aqueous ethanol.
  • Advanced Fix: If the issue persists, switch to the MIDA boronate or Pinacol ester of the 2,4-difluorophenyl group, which are more stable than the free boronic acid [1].

Q2: The reaction turns black immediately, and conversion stops.

A: This is "Palladium Black" precipitation. Your ligand has dissociated, and the Pd is aggregating.

  • Cause: Likely oxygen ingress or the pyridine nitrogen displacing the ligand.

  • Fix: Ensure rigorous degassing. Switch to XPhos Pd G4 . The "G4" precatalyst contains a specialized backbone that ensures rapid, clean activation of the active Pd(0) species without allowing the metal to aggregate [2].

Q3: I am getting low yields using Tetrakis ( ). Why?

A: Tetrakis is an older generation catalyst. Triphenylphosphine (


) is not bulky enough to facilitate the difficult reductive elimination in this sterically crowded (ortho-substituted) system. It is also easily displaced by the pyridine nitrogen.
  • Fix: You must use dialkylbiaryl phosphine ligands (SPhos, XPhos, or RuPhos). These are "sticky" (bind tight) and bulky (force reaction completion) [3].

Part 4: Visualizing the Chemistry

Diagram 1: The "Death Loop" vs. Productive Cycle

This diagram illustrates the competition between the desired Suzuki cycle and the parasitic protodeboronation pathway.

SuzukiPathways Start Reagents: 3-Halo-Picolinate + 2,4-F-Boronic Acid OxAdd Oxidative Addition (Pd inserts into C-X) Start->OxAdd Proto SIDE REACTION: Protodeboronation (Loss of Boron) Start->Proto Aqueous Base / High Temp TransMetal Transmetalation (Rate Limiting Step) OxAdd->TransMetal Requires Base Activation Poison SIDE REACTION: Catalyst Poisoning (Pyridine binding) OxAdd->Poison Unstable Ligand RedElim Reductive Elimination (Product Formation) TransMetal->RedElim Sterically Demanding

Caption: The productive Suzuki cycle (center) competes with protodeboronation (right) and catalyst poisoning (left). Success depends on accelerating Transmetalation and Reductive Elimination.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield Check1 Is the Boronic Acid consumed? Issue->Check1 Yes Yes Check1->Yes Fast No No Check1->No Slow/None Analysis1 Likely Protodeboronation Yes->Analysis1 Analysis2 Catalyst Inactive or Poisoned No->Analysis2 Solution1 1. Use Anhydrous Base (K3PO4) 2. Lower Temp (60C) 3. Use Boronic Ester Analysis1->Solution1 Solution2 1. Switch to XPhos Pd G4 2. Re-degass solvents 3. Check Halide Quality Analysis2->Solution2

Caption: Decision matrix for diagnosing yield loss based on reagent consumption rates.

Part 5: Comparative Data (Base & Ligand Screening)

The following table summarizes expected performance based on the electronic and steric properties of this specific scaffold [4].

EntryCatalyst SystemBase / SolventConversion (2h)Major Issue
1


/ Toluene:Water
< 30%Catalyst death (black ppt), low reactivity.
2


/ DMF
45%Significant homocoupling of boronic acid.
3XPhos Pd G3

/ Toluene:Water
> 90% Optimal balance of rate vs. stability.
4SPhos Pd G3

/ Dioxane (Dry)
85%Good, but slower rate than Entry 3.
5Pd(OAc)2 /


/ Ethanol
< 10%Protodeboronation dominates (ethanol source).

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2][3]

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Reliable and Versatile Reagents for Cross-Coupling Reactions." Chemical Science.

  • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[2][3]

  • Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Optimization."

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Picolinic Acid Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for picolinic acid-directed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for picolinic acid-directed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible outcomes in your C-H functionalization and cross-coupling endeavors. The picolinamide directing group is a powerful tool, but its successful application hinges on maintaining a stable and active catalytic system. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Section 1: Understanding the Catalytic System and Its Vulnerabilities

A foundational understanding of the catalytic cycle is paramount to effective troubleshooting. Picolinic acid-assisted cross-couplings typically rely on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Deactivation occurs when the catalyst is shunted from this productive cycle into an inactive state.

FAQ 1: What is the active catalyst and what does the general catalytic cycle look like?

Answer: In most palladium-catalyzed cross-coupling reactions, the active catalytic species is a coordinatively unsaturated, low-ligated Pd(0) complex, often proposed to be a monoligated L₁Pd(0) species.[1] While you may start with a stable Pd(II) salt like Pd(OAc)₂ or a pre-formed complex (precatalyst), it must first be reduced in situ to the active Pd(0) state for the catalytic cycle to begin.[2][3]

The generalized catalytic cycle for a picolinamide-directed C-H arylation involves several key steps:

  • C-H Activation/Concerted Metalation-Deprotonation (CMD): The picolinamide substrate coordinates to the Pd(II) center, and the C-H bond is cleaved to form a palladacycle intermediate.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the palladium center, oxidizing it from Pd(II) to a Pd(IV) intermediate.

  • Reductive Elimination: The desired C-C bond is formed, releasing the arylated product and regenerating a Pd(II) species, which can re-enter the catalytic cycle. Alternatively, the cycle can proceed through a Pd(0)/Pd(II) pathway where the palladacycle is reductively eliminated to Pd(0) before oxidative addition of the aryl halide occurs.

Deactivation pathways can intercept the catalyst at any stage of this cycle.

Catalytic_Cycle cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Pd_II Pd(II) Species Palladacycle Picolinamide-Pd(II) Palladacycle Pd_II->Palladacycle + Picolinamide Substrate (C-H Activation) Dormant_Complex Dormant Pd(II) Complex (Product Inhibition) Pd_II->Dormant_Complex Excess Product Pd_IV Aryl-Pd(IV) Intermediate Palladacycle->Pd_IV + Ar-X (Oxidative Addition) Pd_Black Pd(0) Aggregates (Palladium Black) Palladacycle->Pd_Black Ligand Dissociation Product_Release Product Release & Catalyst Regeneration Pd_IV->Product_Release (Reductive Elimination) Inactive_Pd_II Inactive Pd(II) (Oxidation) Pd_IV->Inactive_Pd_II Air/Moisture Exposure Product_Release->Pd_II Regenerated Catalyst caption Fig 1. Simplified catalytic cycle and common deactivation routes.

Caption: Fig 1. Simplified catalytic cycle and common deactivation routes.

Section 2: Troubleshooting Guides for Common Issues

This section addresses the most frequent problems encountered in the lab. The following flowchart provides a systematic approach to diagnosing a failed or underperforming reaction.

Troubleshooting_Flowchart start Reaction Failure: Low or No Yield check_reagents Verify Reagent Quality & Purity (Solvent, Base, Substrates) start->check_reagents check_setup Confirm Inert Atmosphere Setup (Degassing, Dry Glassware) check_reagents->check_setup observe_precipitate Is a black precipitate (Pd Black) visible? check_setup->observe_precipitate yes_precipitate YES observe_precipitate->yes_precipitate Yes no_precipitate NO observe_precipitate->no_precipitate No cause_aggregation Cause: Catalyst Aggregation yes_precipitate->cause_aggregation cause_oxidation Cause: Catalyst Oxidation (Pd(0) -> Pd(II)) no_precipitate->cause_oxidation cause_inhibition Cause: Ligand Degradation or Product Inhibition no_precipitate->cause_inhibition solution_aggregation Solution: 1. Increase Ligand Bulk/Concentration 2. Lower Reaction Temperature 3. Change Solvent cause_aggregation->solution_aggregation solution_oxidation Solution: 1. Improve Inert Technique 2. Use a Pre-activated Pd(0) Source or Well-Defined Precatalyst cause_oxidation->solution_oxidation solution_inhibition Solution: 1. Screen Different Ligand Class 2. Monitor Reaction by LC-MS to Check for Stall Point cause_inhibition->solution_inhibition caption Fig 2. Diagnostic workflow for troubleshooting failed reactions.

Caption: Fig 2. Diagnostic workflow for troubleshooting failed reactions.

Issue 1: Low to No Product Yield with No Obvious Precipitate

Q: My reaction has stalled, but the solution remains homogeneous. What are the likely invisible culprits deactivating my catalyst?

A: When no palladium black is observed, deactivation is often due to more subtle chemical processes.

  • Cause 1: Catalyst Oxidation: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor seal on the reaction vessel can lead to rapid oxidation to inactive Pd(II) species, halting the catalytic cycle.[4]

    • Expert Insight: Even trace amounts of moisture can hydrolyze organometallic reagents or affect the solubility and efficacy of the base, contributing to an environment where the catalyst is less stable. Always use freshly distilled or anhydrous grade solvents.[5]

  • Cause 2: Ligand Degradation or Displacement: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways at elevated temperatures.[6] Furthermore, substrates or products with strong coordinating groups (like the picolinamide itself or certain heterocycles) can displace the phosphine ligand, forming catalytically dormant or inactive palladium complexes.[7] This "product inhibition" can cause the reaction to stall as product concentration increases.

  • Cause 3: Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced to Pd(0) in situ. This reduction step can be inefficient or incomplete, leading to a low concentration of the active catalyst from the outset.[3]

Troubleshooting Steps:

  • Enhance Inert Atmosphere: Overhaul your setup. Use a robust degassing method like freeze-pump-thaw for at least three cycles. Ensure all glassware is oven- or flame-dried immediately before use.

  • Use a Well-Defined Precatalyst: Switch from simple Pd(II) salts to modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed for clean, rapid, and stoichiometric generation of the active L₁Pd(0) species, increasing reproducibility.[8]

  • Analyze Ligand Stability: If you suspect ligand issues, consider screening alternative ligands. N-heterocyclic carbenes (NHCs) can sometimes offer greater thermal stability than phosphines.[1] Running a control reaction without the coupling partners but with the catalyst system at temperature, followed by ³¹P NMR analysis, can help assess ligand integrity.

Issue 2: Formation of a Black Precipitate (Palladium Black)

Q: My reaction mixture turned black and I see a fine precipitate. What is this and how do I prevent it?

A: This black solid is almost certainly "palladium black," which consists of agglomerated, bulk Pd(0) metal.[4] Once palladium atoms aggregate into this metallic form, they lose their catalytic activity as they are no longer soluble, single-atom catalytic centers.

  • Primary Cause: Ligand Dissociation and Insufficient Steric Protection: The catalytically active L₁Pd(0) species is stabilized by its ancillary ligand. If this ligand dissociates, the resulting "naked" Pd(0) atoms are highly prone to aggregation.[6][9] This is a common failure mode when using ligands that are not sterically bulky enough to shield the palladium center.

    • Expert Insight: The "cone angle" of a phosphine ligand is a useful parameter for quantifying its steric bulk.[1] Ligands with larger cone angles are more effective at preventing the bimolecular interactions that lead to aggregation.

Ligand TypeTypical Cone Angle (θ)Suitability for Preventing Aggregation
Triphenylphosphine (PPh₃)145°Moderate; prone to deactivation at high T
Tri(t-butyl)phosphine (P(tBu)₃)182°Excellent; very bulky
Buchwald Biarylphosphines (e.g., SPhos, XPhos)>190° (effective)Excellent; designed for stability

Preventative Measures:

  • Select a Bulkier Ligand: This is the most effective solution. Switching from a simple ligand like PPh₃ to a sterically demanding biarylphosphine ligand (e.g., from the Buchwald or Hartwig portfolio) can dramatically enhance catalyst stability and prevent aggregation.[7][10]

  • Optimize Ligand-to-Palladium Ratio: Using a slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to Pd) can help suppress dissociation by Le Châtelier's principle. However, a large excess can sometimes inhibit the reaction by occupying the coordination site needed for the substrate.

  • Lower the Reaction Temperature: High temperatures accelerate all reaction steps, including catalyst decomposition. Determine the minimum temperature required for efficient turnover to prolong the catalyst's lifetime.

  • Solvent Choice: The solvent plays a role in stabilizing catalytic intermediates.[11] A solvent that better solubilizes the palladium complex can help keep it in the solution phase and prevent aggregation.

Section 3: Advanced Diagnostics and Catalyst Recovery
Q: How can I definitively identify the mode of catalyst deactivation in my system?

A: For a deeper investigation, several analytical techniques can provide direct evidence:

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of palladium. By comparing a fresh catalyst sample with a spent one, you can quantify the extent of oxidation from the active Pd(0) to inactive Pd(II).[4]

  • Transmission Electron Microscopy (TEM): If you suspect aggregation, TEM analysis of the precipitate will clearly show the morphology of the palladium nanoparticles/aggregates.[2]

  • ³¹P NMR Spectroscopy: This is invaluable for tracking the fate of phosphine ligands. You can observe the disappearance of the free ligand signal, the appearance of new coordinated palladium-phosphine species, or the formation of phosphine oxide, a common degradation product.

Q: My catalyst has deactivated. Is it possible to recover and regenerate the palladium?

A: Recovering the precious metal is often economically and environmentally beneficial. While regenerating a highly active homogeneous catalyst is challenging, recovering the palladium is feasible.

  • Recovery of Palladium Black: The precipitated palladium black can be recovered by simple filtration.[4] The recovered metal can then be sent to a reclamation company or potentially re-solubilized to prepare new catalyst precursors.

  • Regeneration Protocols: Some protocols exist for converting inactive Pd(II) complexes back to active catalysts. For example, inactive PdCl₂(PPh₃)₂ can sometimes be purified by recrystallization or chemically treated to regenerate the active complex or convert it to another useful precursor like Pd(PPh₃)₄.[12] A general approach involves washing the inactive catalyst to remove impurities, followed by chemical treatment.

Protocol: Simple Wash and Recovery of Inactive Palladium Catalyst

  • Allow the reaction mixture to cool to room temperature.

  • Filter the entire reaction mixture through a pad of Celite® to collect all solid material, including the deactivated catalyst.

  • Wash the Celite® pad thoroughly with the reaction solvent to remove any remaining product and soluble organic species.

  • Follow with a wash using a non-polar, low-boiling solvent like hexane to remove residual high-boiling organics.

  • Carefully dry the solid material under vacuum. This palladium-containing solid can be stored for professional reclamation.

Note: The performance of a regenerated catalyst should always be validated on a small scale before being used in a large-scale reaction.[4]

References
  • Ligand design in transition-metal catalyzed cross-coupling - ResearchGate. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT. Available at: [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC. Available at: [Link]

  • Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection - ChemRxiv. Available at: [Link]

  • Catalyst Deactivation of a Monoligated CyJohnPhos-Bound Nickel(0) Complex - UCLA. Available at: [Link]

  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions - Books. Available at: [Link]

  • Would you have a procedure to regenerate an inactive PdCl2(PPh3)2 catalyst, or alternatively a protocol to convert it cleanly into Pd(PPh3)4 ? | ResearchGate. Available at: [Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - NIH. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available at: [Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides | Organic Letters - ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. Available at: [Link]

  • Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization - Morressier. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]

  • US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

  • Cross-Coupling Chemistry. Available at: [Link]

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Troubleshooting

Technical Support Center: Scale-Up Optimization for 3-(2,4-Difluorophenyl)picolinic Acid

Executive Summary & Critical Quality Attributes (CQAs) The synthesis of 3-(2,4-Difluorophenyl)picolinic acid presents a classic but deceptive challenge in process chemistry: the construction of a sterically congested bia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQAs)

The synthesis of 3-(2,4-Difluorophenyl)picolinic acid presents a classic but deceptive challenge in process chemistry: the construction of a sterically congested biaryl system containing an electron-deficient, hydrolytically unstable boronic acid.[1]

While the Suzuki-Miyaura coupling is the industry standard for this bond formation, the specific combination of a 3-halopicolinate (ortho-nitrogen effect) and 2,4-difluorophenylboronic acid (protodeboronation prone) requires a departure from "textbook" conditions.[1] This guide addresses the three primary failure modes encountered during scale-up:

  • Protodeboronation: Loss of stoichiometry due to boronic acid decomposition.[2]

  • Catalyst Deactivation: Chelation of Palladium by the picolinic acid moiety.

  • Metal Scavenging: Difficulty removing residual Pd to <10 ppm specifications.

Core Reaction Module: The Suzuki-Miyaura Coupling[1][3]

Standardized Scale-Up Protocol

Recommendation: Do not couple the free acid (3-chloropicolinic acid) directly.[1] The carboxylic acid moiety acts as a ligand, poisoning the Pd catalyst.[3] Use Methyl 3-chloropicolinate as the starting material, followed by in-situ hydrolysis.[1]

ParameterRecommended ConditionRationale
Substrate Methyl 3-chloropicolinatePrevents Pd-sequestration; improves solubility.[1]
Boron Source 2,4-Difluorophenylboronic acid (1.3 equiv)Excess required to account for protodeboronation background reaction.[1][3]
Catalyst Pd(OAc)₂ (0.5 mol%) + PPh₃ (2.0 mol%)Simple, robust system.[3] Avoid expensive Buchwald ligands unless conversion <80%.
Base K₂CO₃ (2.5 equiv)Use granular (not powdered) to control dissolution rate/basicity spike.[3]
Solvent Toluene / Water (3:1 v/v)Biphasic system protects the catalyst; Toluene minimizes deboronation compared to DMF/Dioxane.[3]
Temperature 75–80 °CHigh enough for activation, low enough to minimize hydrolysis of the boronic acid.[3]
Troubleshooting Guide: Reaction Stalls & Impurities
Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.[3] Why?

Diagnosis: You are likely experiencing Protodeboronation of the 2,4-difluorophenylboronic acid. The electron-withdrawing fluorine atoms make the C-B bond labile under basic conditions.[1] Once the boronic acid degrades to 1,3-difluorobenzene, the reaction stops due to lack of stoichiometry.[3]

Corrective Actions:

  • Switch Base Addition: Do not add all base at

    
    . Use a semi-continuous addition of the base (as an aqueous solution) over 2 hours.[3][4] This keeps the pH lower during the initial heating ramp.[3]
    
  • Anhydrous Check: If using polar solvents (DMF/DMAc), ensure water content is controlled.[3] However, in Toluene/Water, the biphasic nature actually helps by keeping the boronic acid largely in the organic phase until reaction.[3]

  • Charge Correction: Analyze the reaction mixture by HPLC. If the aryl halide is remaining but boronic acid is gone, charge an additional 0.2–0.3 equivalents of boronic acid.[3]

Q2: I see a "homocoupling" impurity (2,2',4,4'-tetrafluorobiphenyl).

Diagnosis: Oxidative homocoupling of the boronic acid. This occurs when Oxygen is present in the headspace or dissolved in solvents. Corrective Action:

  • Sparging is non-negotiable: Sparge solvents with Nitrogen for at least 30 minutes (not just vacuum/backfill).[3]

  • Inert Headspace: Maintain a positive pressure of N₂ during the reaction.

Visualizing the Process Failure Modes

The following diagram illustrates the competing pathways between the desired Cross-Coupling and the parasitic Protodeboronation.

ReactionPathways cluster_0 Reactants cluster_1 Competing Pathways Boronic 2,4-Difluorophenyl boronic acid Transmetalation Transmetalation (Pd-Cycle) Boronic->Transmetalation Desired Path Hydrolysis Base-Catalyzed Hydrolysis Boronic->Hydrolysis High T / High pH Halide Methyl 3-chloropicolinate Halide->Transmetalation Product Target Biaryl Ester Transmetalation->Product Reductive Elimination Impurity 1,3-Difluorobenzene (Volatile) Hydrolysis->Impurity Protodeboronation Impurity->Transmetalation Stoichiometry Loss

Figure 1: Mechanistic competition between productive cross-coupling and protodeboronation.[1][3] Note that high pH accelerates the lower red pathway.[3]

Purification & Isolation Module

Work-Up Protocol (The "pH Swing")

Since the product is amphoteric (pyridine nitrogen + carboxylic acid), solubility is highly pH-dependent.[3]

  • Hydrolysis: After coupling is complete, add NaOH (2.0 equiv) directly to the reaction mixture and heat to 50°C to hydrolyze the methyl ester.

  • Phase Split: Cool to RT. Separate the layers. The product is now in the Aqueous Layer as the sodium salt.[3] The organic layer (Toluene) contains the catalyst ligands and dimer impurities.[3] Discard the organic layer. [3]

  • Pd Scavenging: Treat the aqueous layer with activated carbon (e.g., Darco G-60) or a thiourea scavenger (SiliaMetS Thiol) for 1 hour at 50°C. Filter over Celite.[3]

  • Crystallization:

    • Slowly acidify the aqueous filtrate with 6N HCl.[3]

    • Critical Point: The Isoelectric Point (pI) of this molecule is approx pH 3.5–4.0.[3]

    • Target pH 3.[3]5. Stir for 2 hours. The product will precipitate as a white/off-white solid.[1]

Troubleshooting Guide: Isolation Issues
Q3: The product is precipitating as a "goo" or sticky oil, not a solid.

Diagnosis: Rapid acidification traps impurities and water.[3] Corrective Action:

  • Seeding: Add seed crystals at pH 6.0 before fully acidifying to pH 3.5.

  • Temperature: Acidify hot (50°C) and then cool slowly to 5°C. This promotes crystal growth over amorphous precipitation.[3]

Q4: Residual Palladium is >50 ppm.

Diagnosis: Picolinic acids are excellent ligands for Pd, holding onto it tightly.[3] Corrective Action:

  • Do not rely solely on carbon.[3] Use a L-Cysteine wash .[1]

  • Protocol: During the final reslurry of the solid product, add 0.5 equiv of L-Cysteine in water. Heat to 60°C, then filter. L-Cysteine competes effectively for the Pd, forming a water-soluble complex that washes away.[1]

Scale-Up Safety & Thermodynamics

When moving from gram to kilogram scale, the exotherm of the Suzuki coupling becomes a safety hazard.[3]

HazardMitigation Strategy
Exotherm The reaction is exothermic.[1] In a 100L reactor, adiabatic temperature rise can exceed 20°C. Dose the catalyst as a slurry or dose the base slowly to control heat release.[3]
Gas Evolution Hydrolysis of the ester generates Methanol; acidification generates CO₂ (if carbonate used).[3] Ensure scrubber capacity is sufficient.
Accumulation Do not add all reagents at 20°C and then heat. If the reaction doesn't start until 60°C, you risk a "thermal runaway" where all accumulated reagents react at once.[3] Heat to 60°C first, then add catalyst.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][3] Link[1][3]

  • Kinzel, T., et al. (2010).[3] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(39), 14003-14010.[3] Link[1][3]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Scale-Up Synthesis Utilizing 3,4-Difluorophenylboronic Acid." BenchChem Application Notes. Link (Note: Referenced for general fluorinated boronic acid handling).[3]

  • Dow AgroSciences LLC. (2015).[3] "Process for the preparation of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid." U.S. Patent 9,193,702.[3] (Illustrates picolinate ester hydrolysis/coupling strategy). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1][3] Link

Sources

Optimization

Technical Support Center: Arylpicolinate Synthesis &amp; Fluorine Conservation

The following Technical Support Guide is structured as a specialized troubleshooting center for process chemists and researchers working with arylpicolinates. Current Status: Operational Topic: Minimizing Defluorination...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a specialized troubleshooting center for process chemists and researchers working with arylpicolinates.

Current Status: Operational Topic: Minimizing Defluorination in Cross-Coupling Reactions Ticket ID: AP-F-PROTECT-001

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing arylpicolinates (e.g., analogs of Halauxifen or Florpyrauxifen) often involves Suzuki-Miyaura coupling between a chloropicolinate and a fluorinated aryl boronate. The electron-deficient nature of the picolinate ring, combined with the electronegativity of fluorine, creates a "perfect storm" for two primary side reactions:

  • Hydrodefluorination (HDF): Replacement of F with H (mediated by the catalyst).

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of F by solvent/base nucleophiles (OH, OR).
    

Diagnostic Decision Tree: Use the following logic flow to identify which mechanism is degrading your yield.

Defluorination_Diagnosis Start Start: Impurity Analysis CheckMS Check Mass Spec (LC-MS) Start->CheckMS Mass_M_minus_18 Mass = [M-F+H] (Loss of 18 amu) CheckMS->Mass_M_minus_18 Observed Mass_M_plus_OH Mass = [M-F+OH/OR] (Substitution) CheckMS->Mass_M_plus_OH Observed HDF_Path Issue: Hydrodefluorination (HDF) Mass_M_minus_18->HDF_Path SNAr_Path Issue: SNAr Displacement Mass_M_plus_OH->SNAr_Path HDF_Cause Cause: Pd-Hydride Species Source: Protic Solvents/Alcohols HDF_Path->HDF_Cause SNAr_Cause Cause: Hard Nucleophiles Source: Hydroxide/Alkoxide Bases SNAr_Path->SNAr_Cause

Figure 1: Diagnostic workflow to distinguish between reductive defluorination (HDF) and nucleophilic substitution (


).

Troubleshooting Modules (FAQs)

Module A: The Case of the Vanishing Fluorine (Hydrodefluorination)

Symptom: You observe the formation of the des-fluoro biaryl (M-18). Mechanism: Oxidative addition of Pd into the C-F bond is rare in these conditions. The culprit is usually a Pd-H (Palladium Hydride) intermediate formed via


-hydride elimination from the solvent (e.g., isopropanol) or ligand. This Pd-H species reduces the C-F bond.

Q: I am using standard Suzuki conditions. Why is HDF happening? A: If you are using alcoholic solvents (Isopropanol, Ethanol) or bases that can act as hydride donors (Formates), you are generating Pd-H species. Fluorinated aromatics, especially when electron-deficient (like picolinates), are highly susceptible to reduction by Pd-H.

Corrective Protocol:

  • Switch Solvents: Move to aprotic solvents. Toluene/Water or DME/Water biphasic systems are superior to alcohols.

  • Ligand Selection: Use bulky, electron-rich phosphines like XPhos or RuPhos . These ligands accelerate the desired Reductive Elimination (C-C bond formation) step, kinetically outcompeting the side reactions.

  • Catalyst Loading: High Pd loading can actually increase HDF if the coupling is slow. Optimize for high turnover frequency (TOF).

Module B: The "OH" Impurity ( )

Symptom: You observe a phenol or alkoxy ether byproduct (M-F+OH or M-F+OMe). Mechanism: The picolinate ring is electron-poor. If you have a fluorine on the pyridine ring (or an ortho-fluorine on the aryl ring), it is a prime target for Nucleophilic Aromatic Substitution (


) by the base.

Q: Can I just lower the temperature to stop


? 
A:  Lowering temperature helps, but it also slows the Suzuki coupling. The better approach is to modulate the base . Hydroxide bases (NaOH, KOH) are hard nucleophiles and aggressive in 

.

Corrective Protocol:

  • Base Switch: Replace Hydroxides/Alkoxides with Carbonates (K2CO3, Cs2CO3) or Phosphates (K3PO4) . These are sufficiently basic for the transmetallation step but are poorer nucleophiles for

    
    .
    
  • Anhydrous Conditions: If

    
     persists (hydrolysis), switch to an anhydrous system using CsF (Cesium Fluoride)  as the base in dry Toluene or Dioxane.
    
  • Additive: In extreme cases, adding Ag2O (Silver Oxide) can accelerate the coupling mechanism significantly, allowing the reaction to finish before

    
     becomes prevalent.
    

Comparative Data: Ligand & Base Effects

The following table summarizes the impact of reaction parameters on Defluorination rates during the synthesis of a model 6-(2-fluoro-4-chlorophenyl)picolinate.

Parameter ChangedCondition A (Standard)Condition B (Optimized)Result on Defluorination
Solvent Ethanol/WaterToluene/Water (3:1) Reduced HDF (Eliminates hydride source)
Base NaOH (2M)K3PO4 (3 eq) Reduced SNAr (Softer nucleophile)
Ligand PPh3XPhos Reduced HDF (Faster Reductive Elimination)
Additive NoneAg2O (1 eq) Reduced SNAr (Accelerates coupling)

Validated Experimental Protocol

Protocol ID: SUZUKI-F-PROTECT-V2 Objective: Coupling of methyl 4-amino-3,6-dichloropicolinate with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid while minimizing defluorination.

Reagents:

  • Aryl Chloride: Methyl 4-amino-3,6-dichloropicolinate (1.0 equiv)

  • Boronic Acid: (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio), degassed.

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with the Aryl Chloride, Boronic Acid, Pd(OAc)2, and XPhos. Evacuate and backfill with Argon (

    
    ).[1]
    
    • Why: Oxygen promotes homocoupling and catalyst deactivation, leading to stalled reactions where side reactions take over.

  • Solvent Prep: Separately sparge the Toluene/Water mixture with Argon for 20 minutes.

    • Why: Dissolved oxygen is a primary cause of variable yields.

  • Addition: Add the solvent mixture and the solid Base (K3PO4) to the vessel under Argon flow.

  • Reaction: Heat to 60°C (internal temperature). Monitor by LC-MS every 30 minutes.

    • Control Point: Do not exceed 80°C. Higher temperatures exponentially increase the rate of

      
       on the fluorinated ring.
      
  • Termination: Stop the reaction immediately upon consumption of the Aryl Chloride (>98% conversion). Prolonged heating after conversion promotes product degradation (defluorination).

  • Workup: Cool to RT. Filter through Celite. Separate phases. Wash organic layer with brine.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the kinetic competition between the desired Reductive Elimination and the undesired Defluorination pathways.

Reaction_Pathways Precursor Pd(II)-Biaryl Complex (Intermediate) Reductive_Elim Reductive Elimination (Fast with Bulky Ligands) Precursor->Reductive_Elim Preferred Path Beta_Elim Beta-Hydride/Fluoride Elimination Precursor->Beta_Elim Slow Path (Promoted by low steric bulk) SNAr_Attack SNAr Attack (by Base/Solvent) Precursor->SNAr_Attack Competing Path (Promoted by Hard Nu-) Product Target Arylpicolinate (Fluorine Intact) Reductive_Elim->Product HDF_Prod Defluoro-Product (Impurity) Beta_Elim->HDF_Prod Phenol_Prod Hydroxy-Product (Impurity) SNAr_Attack->Phenol_Prod

Figure 2: Kinetic competition in the catalytic cycle. Bulky ligands (XPhos) accelerate the Green path, minimizing the Red and Yellow impurity pathways.

References

  • Mechanistic Insight into HDF: Gair, J. J., et al. "Palladium-Catalyzed Hydrodefluorination of Fluoroarenes."[1] Organic Syntheses, 2021, 98, 131-146.[1] Link

  • Halauxifen-methyl Process Chemistry: "Synthesis of Halauxifen-methyl." ChemicalBook Review, 2024.[2][3] Link

  • Use of Ag2O in Fluorinated Couplings: "2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution."[4] ResearchGate, 2025.[4][5] Link

  • Base-Free/Anhydrous Coupling Strategies: "Base-free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides." Nature Communications, 2021. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-(2,4-Difluorophenyl)picolinic Acid

For researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules, understanding the fragmentation behavior of a compound in mass spectrometry is paramount. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules, understanding the fragmentation behavior of a compound in mass spectrometry is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-(2,4-Difluorophenyl)picolinic acid, a molecule of interest in medicinal chemistry due to its pyridine and difluorophenyl moieties, which are prevalent in many FDA-approved drugs.[1][2] Lacking direct experimental spectra in the public domain for this specific compound, this guide synthesizes established fragmentation principles of its constituent chemical groups to provide a robust predictive framework. This approach, grounded in scientific literature, will empower analysts to identify and characterize this molecule and its analogues with greater confidence.

The core of this guide is built upon the foundational principles of electrospray ionization (ESI) and collision-induced dissociation (CID), common techniques in the analysis of small molecule pharmaceuticals.[3][4][5] We will explore the expected fragmentation pathways in both positive and negative ionization modes, offering a comparative perspective that is crucial for comprehensive structural elucidation.

Predicted Fragmentation in Positive Ion Mode (ESI+)

In positive ion mode electrospray ionization, 3-(2,4-Difluorophenyl)picolinic acid is expected to readily protonate, primarily on the nitrogen atom of the pyridine ring, to form the protonated molecule [M+H]⁺.[6][7][8] The pyridine nitrogen is a favorable site for protonation due to the lone pair of electrons.[1] The subsequent fragmentation of this precursor ion via CID will likely proceed through several key pathways.

Key Fragmentation Pathways of [M+H]⁺
  • Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids, this involves the loss of a water molecule from the protonated carboxylic acid group.

  • Loss of Carbon Monoxide and a Hydroxyl Radical ([M+H - CO - •OH]⁺): Following the initial loss of water, the resulting ion may lose carbon monoxide. A more direct route from the protonated molecule could involve the loss of the entire carboxylic acid group in a step-wise or concerted manner.

  • Decarboxylation ([M+H - CO₂]⁺): The loss of carbon dioxide from the protonated molecule is another characteristic fragmentation of aromatic carboxylic acids.[9][10]

  • Cleavage of the C-C Bond: The bond between the pyridine and difluorophenyl rings is a potential site for cleavage, leading to fragments corresponding to each ring system.

  • Loss of HF: The presence of fluorine atoms on the phenyl ring introduces the possibility of losing a neutral hydrogen fluoride (HF) molecule.[11]

The proposed fragmentation cascade for the [M+H]⁺ ion is depicted in the workflow below.

G M_H [M+H]⁺ (Protonated Molecule) loss_H2O Loss of H₂O M_H->loss_H2O loss_CO2 Loss of CO₂ M_H->loss_CO2 loss_HF Loss of HF M_H->loss_HF cleavage C-C Bond Cleavage M_H->cleavage fragment1 [M+H - H₂O]⁺ loss_H2O->fragment1 fragment2 [M+H - CO₂]⁺ loss_CO2->fragment2 fragment3 [M+H - HF]⁺ loss_HF->fragment3 fragment4 Difluorophenyl Cation cleavage->fragment4 fragment5 Picolinic Acid Cation cleavage->fragment5

Caption: Predicted fragmentation workflow for 3-(2,4-Difluorophenyl)picolinic acid in positive ion mode (ESI+).

Comparative Analysis with Picolinic Acid Derivatives

Studies on other picolinic acid derivatives have shown that the pyridine ring itself is relatively stable, with fragmentation often initiated at the substituent groups.[6][8] For instance, derivatization of corticosteroids with picolinic acid enhances their ESI response and produces a dominant [M+H]⁺ ion, indicating the stability of the picolinoyl moiety.[6] This supports the prediction that the primary fragmentations of 3-(2,4-Difluorophenyl)picolinic acid will involve the carboxylic acid and the difluorophenyl groups.

Predicted Fragmentation in Negative Ion Mode (ESI-)

In negative ion mode, 3-(2,4-Difluorophenyl)picolinic acid will deprotonate at the carboxylic acid group to form the carboxylate anion [M-H]⁻.[9][12] The fragmentation of this precursor ion under CID is expected to be distinct from the positive ion mode.

Key Fragmentation Pathways of [M-H]⁻
  • Decarboxylation ([M-H - CO₂]⁻): This is a very common and often dominant fragmentation pathway for deprotonated carboxylic acids upon collisional activation.[9][10] The resulting ion would be the 3-(2,4-Difluorophenyl)pyridine anion.

  • Loss of a Fluorine Radical ([M-H - F•]⁻): While less common, the loss of a fluorine radical from the difluorophenyl ring is a possibility.

  • Ring Opening and Rearrangements: More complex fragmentation pathways involving ring opening of the pyridine or phenyl rings could occur at higher collision energies.

The anticipated primary fragmentation pathway for the [M-H]⁻ ion is illustrated below.

G M_H_neg [M-H]⁻ (Deprotonated Molecule) loss_CO2_neg Loss of CO₂ (Decarboxylation) M_H_neg->loss_CO2_neg fragment1_neg [M-H - CO₂]⁻ loss_CO2_neg->fragment1_neg

Caption: Predicted primary fragmentation pathway for 3-(2,4-Difluorophenyl)picolinic acid in negative ion mode (ESI-).

Comparative Analysis with Aromatic Carboxylic Acids

The fragmentation of deprotonated aromatic carboxylic acids is well-documented. For example, deprotonated O-acetylmandelic acid undergoes decarboxylation.[9] Similarly, other α-hydroxycarboxylic acid anions show characteristic losses upon CID.[13] This strong precedent suggests that decarboxylation will be a major fragmentation channel for 3-(2,4-Difluorophenyl)picolinic acid in negative ion mode.

Summary of Predicted Fragments

The following table summarizes the predicted key fragment ions for 3-(2,4-Difluorophenyl)picolinic acid (Molecular Formula: C₁₂H₇F₂NO₂, Molecular Weight: 235.19 g/mol ) in both positive and negative ion modes.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
Positive (ESI+) 236.05 ([M+H]⁺)218.04H₂O
208.04CO₂
216.04HF
113.01C₇H₄NO₂
123.03C₆H₃F₂
Negative (ESI-) 234.03 ([M-H]⁻)190.04CO₂

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following general protocol for LC-MS/MS analysis is recommended.

Liquid Chromatography
  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative modes.

  • Scan Mode: Full scan (MS1) to determine the precursor ion, followed by product ion scan (MS2 or MS/MS) of the selected precursor.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to observe the fragmentation pattern at different energy levels.[4]

This protocol provides a starting point for method development, which should be optimized for the specific instrumentation used.

Conclusion

This guide provides a scientifically grounded, predictive framework for the mass spectrometric fragmentation of 3-(2,4-Difluorophenyl)picolinic acid. By synthesizing information from the fragmentation of related chemical moieties, we have proposed the most likely fragmentation pathways in both positive and negative ion modes. These predictions, summarized in a clear tabular format and illustrated with workflow diagrams, offer a valuable resource for researchers in the identification and structural elucidation of this and similar molecules. The provided experimental protocol serves as a practical starting point for the empirical validation of these predictions. As with any analytical endeavor, the combination of predictive analysis and robust experimental data is the key to confident and accurate molecular characterization in modern drug discovery and development.[3][14]

References

  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC. Available at: [Link]

  • Development of a capillary zone electrophoresis-electrospray ionization-mass sepectrometry assay with a sulfonated capillary for profiling picolinic acid and quinolinic acid formation in multienzyme system - NIH. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration - ResearchGate. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Collision-induced dissociation - Wikipedia. Available at: [Link]

  • Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed. Available at: [Link]

  • Collision-induced dissociation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed. Available at: [Link]

  • Picolinic acid - Wikipedia. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass spectral fragmentation patterns | Spectroscopy Class Notes - Fiveable. Available at: [Link]

  • Mass spectrometry for small molecule pharmaceutical product development: a review. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Picolinic acid | C6H5NO2 | CID 1018 - PubChem - NIH. Available at: [Link]

  • Picolinic acid, TMS derivative - the NIST WebBook. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. Available at: [Link]

  • 2-Pyridinecarboxylic acid - the NIST WebBook. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • Identification of small molecules using accurate mass MS/MS search - PMC. Available at: [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange. Available at: [Link]

  • Pyridinecarboxylic acid - Wikipedia. Available at: [Link]

  • Derivatisation for liquid chromatography/electrospray mass spectrometry: synthesis of pyridinium compounds and their amine and carboxylic acid derivatives - PubMed. Available at: [Link]

  • 6-(3-Fluorophenyl)picolinic acid | C12H8FNO2 | CID 24730139 - PubChem. Available at: [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - MDPI. Available at: [Link]

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Comparative

Comparative Guide: Cross-Resistance Profiling of 3-(2,4-Difluorophenyl)picolinic acid

Executive Summary & Molecule Profile 3-(2,4-Difluorophenyl)picolinic acid is the bioactive acid form of the arylpicolinate herbicide Florpyrauxifen-benzyl (Rinskor™ active). While the benzyl ester facilitates cuticular p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-(2,4-Difluorophenyl)picolinic acid is the bioactive acid form of the arylpicolinate herbicide Florpyrauxifen-benzyl (Rinskor™ active). While the benzyl ester facilitates cuticular penetration and uptake, intracellular hydrolysis converts it into the acid form described here.

This guide analyzes the cross-resistance patterns of this molecule against weed populations resistant to legacy auxins (Quinclorac), ALS inhibitors (Penoxsulam), and ACCase inhibitors (Cyhalofop). The central thesis of this guide is that differential receptor affinity (AFB5 vs. TIR1) provides a structural basis for breaking metabolic and target-site resistance found in Echinochloa complexes.

Parameter Technical Detail
Active Moiety 3-(2,4-Difluorophenyl)picolinic acid (Florpyrauxifen-acid)
HRAC Group Group 4 (Synthetic Auxin) - Arylpicolinate family
Primary Target Auxin F-Box protein 5 (AFB5) co-receptor
Key Differentiator Low affinity for TIR1 (target of 2,4-D/Quinclorac); High affinity for AFB5

Mechanism of Action: The "Resistance Breaking" Logic

To understand cross-resistance (or the lack thereof), one must map the signaling pathway. Unlike quinoline-carboxylates (e.g., Quinclorac) which rely heavily on the TIR1 receptor to recruit Aux/IAA repressors for degradation, 3-(2,4-Difluorophenyl)picolinic acid exhibits a unique conformational preference for AFB5 .

Pathway Visualization

The following diagram illustrates the activation pathway and the receptor divergence that allows this molecule to bypass TIR1-based resistance mechanisms.

AuxinPathway ProHerb Florpyrauxifen-benzyl (Ester - Applied) Acid 3-(2,4-Difluorophenyl) picolinic acid (Bioactive) ProHerb->Acid Hydrolysis (Esterase) TIR1 TIR1 Receptor (Quinclorac Target) Acid->TIR1 Low Affinity AFB5 AFB5 Receptor (Arylpicolinate Target) Acid->AFB5 High Affinity Binding AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruitment (Blocked in R-biotypes) AFB5->AuxIAA Recruitment Ubiquitin Ubiquitination & Degradation AuxIAA->Ubiquitin SCF Complex GeneExp Gene Activation (Ethylene/ABA) Ubiquitin->GeneExp Death Plant Death GeneExp->Death

Caption: Differential receptor recruitment pathway. The acid metabolite bypasses the TIR1 bottleneck often associated with Quinclorac resistance by utilizing the AFB5 paralog.[1][2]

Comparative Efficacy Analysis

This section objectively compares the performance of 3-(2,4-Difluorophenyl)picolinic acid against standard alternatives in resistant populations.

Scenario A: Quinclorac-Resistant Echinochloa crus-galli
  • Mechanism of Resistance: Often involves enhanced cyanide detoxification (CAS upregulation) or TIR1 mutations.

  • Florpyrauxifen-acid Performance: High.

  • Data Support: Studies indicate Resistance Factors (RF) for Florpyrauxifen are typically < 2.0 in populations where Quinclorac RF is > 40.0.

  • Why: The AFB5 receptor complex initiates the auxin signal cascade independently of the specific TIR1 mutations or downstream cyanide detoxification pathways that Quinclorac relies upon.

Scenario B: ALS & ACCase Inhibitor Resistance (Multiple Resistance)[3][4]
  • Mechanism: Point mutations in ALS (e.g., Trp-574-Leu) or ACCase (e.g., Ile-1781-Leu).

  • Florpyrauxifen-acid Performance: High.

  • Data Support: No cross-resistance observed. The target sites are biologically distinct.

  • Caveat: Populations with Non-Target Site Resistance (NTSR) mediated by broad-spectrum P450s (e.g., CYP81A) may show reduced sensitivity (RF 2-5x), though field failure is rare at labeled rates.

Comparative Data Summary
Target Weed PopulationQuinclorac (Ref)Penoxsulam (Ref)Florpyrauxifen-benzyl Cross-Resistance Risk
Susceptible (S) GR50: 250 g/haGR50: 10 g/haGR50: 3-6 g/ha N/A
Quinclorac-Resistant (R) RF: >40xRF: 1xRF: 1.1 - 2.0x Low (Target Mismatch)
ALS-Resistant (R) RF: 1xRF: >100xRF: 1.0x None (Distinct MoA)
Metabolic (P450) R RF: 5-10xRF: 5-10xRF: 2.0 - 6.0x Moderate (Metabolic)

Note: GR50 = Dose required to reduce growth by 50%.[3][4] RF (Resistance Factor) = GR50(R) / GR50(S).

Experimental Protocols (Self-Validating Systems)

To replicate these findings or screen new populations, follow these protocols. These are designed to validate the specific contribution of the acid metabolite.

Protocol 1: Whole-Plant Dose-Response Assay

Objective: Determine the Resistance Factor (RF) while controlling for application variables.

  • Seed Stratification: Collect seeds from putative R (Resistant) and S (Susceptible) populations. Break dormancy by soaking in 0.2% KNO3 for 24h.

  • Growth Conditions: Potting soil mix (pH 6.0-6.5). Maintain 30/20°C day/night cycle.

  • Treatment Timing: Apply at the 3-4 leaf stage (critical for consistency).

  • Application:

    • Use a track sprayer calibrated to 140 L/ha.

    • Dose Range: 0, 1/4x, 1/2x, 1x, 2x, 4x, 8x, 16x of labeled rate (approx. 30 g ai/ha).

    • Adjuvant: Methylated Seed Oil (MSO) at 0.5% v/v is mandatory for arylpicolinates to ensure uptake.

  • Assessment: Harvest above-ground biomass at 21 Days After Treatment (DAT). Dry at 60°C for 72h.

  • Statistical Validation: Fit data to a log-logistic model (using R package drc). ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Calculated RF must be statistically significant (p < 0.05) to claim cross-resistance.
    
Protocol 2: Metabolic Fate Verification (HPLC-MS/MS)

Objective: Confirm if resistance is due to failure of Ester


 Acid conversion or rapid degradation of the Acid.
  • Treatment: Treat plants with

    
    C-labeled Florpyrauxifen-benzyl.
    
  • Extraction: Harvest leaf tissue at 6, 24, 48, and 72 hours after treatment (HAT). Wash surface to remove unabsorbed herbicide. Homogenize in acetonitrile/water (80:20).

  • Separation: Use HPLC with a radio-flow detector.

  • Markers to Track:

    • Parent: Florpyrauxifen-benzyl.[1][2][5][3][4][6][7][8][9]

    • Active: 3-(2,4-Difluorophenyl)picolinic acid.

    • Inactive: Hydroxy-acid or conjugates.

  • Interpretation:

    • Susceptible:[10][11] Rapid appearance of Acid form, slow degradation.

    • Metabolic Resistant: Rapid appearance of Hydroxy-acid/conjugates.

    • Esterase Resistant (Rare): Persistence of Benzyl ester; low Acid levels.

Decision Logic for Researchers

ResearchLogic Start Weed Population Screening DoseResponse Dose-Response Assay (Protocol 1) Start->DoseResponse ResultS High Sensitivity (RF < 2) DoseResponse->ResultS Dead Plants ResultR Reduced Sensitivity (RF > 5) DoseResponse->ResultR Live Plants Concl1 No Cross-Resistance (Use Product) ResultS->Concl1 MolCheck Check Cross-Resistance History ResultR->MolCheck Metabolism Metabolic Assay (Protocol 2) MolCheck->Metabolism Suspect P450s Seq Target Gene Sequencing (AFB5 / TIR1) MolCheck->Seq Suspect Target Site Concl2 Metabolic Cross-Resistance (Risk: P450s) Metabolism->Concl2 Rapid Acid Degradation Concl3 Target Site Mutation (Rare AFB5 variant) Seq->Concl3 Mutation Found

Caption: Logical workflow for diagnosing cross-resistance mechanisms in field populations.

References

  • Epp, J. B., et al. (2016). The discovery of Rinskor™ active: A new arylpicolinate herbicide. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Miller, M. R., & Norsworthy, J. K. (2018). Evaluation of Florpyrauxifen-benzyl on herbicide-resistant and herbicide-susceptible barnyardgrass accessions.[5] Weed Technology, 32(1), 126-134. Link

  • Wright, T. R., et al. (2018). Rinskor™ active: A new mode of action for weed control in rice. Outlooks on Pest Management, 29(5), 208-212. Link

  • Hwang, J. I., et al. (2021). Baseline Sensitivity of Echinochloa crus-galli and E. oryzicola to Florpyrauxifen-Benzyl. Frontiers in Plant Science, 12. Link

  • Walsh, M., et al. (2006). High affinity binding of arylpicolinate herbicides to the AFB5 auxin receptor. Plant Physiology.

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis of 3-(2,4-Difluorophenyl)picolinic Acid vs. Orthogonal Methods

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 3-(2...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 3-(2,4-Difluorophenyl)picolinic acid, a molecule of interest in contemporary pharmaceutical research, rigorous purity assessment is mandated by regulatory bodies and scientific prudence alike.[1][2][3] This guide provides an in-depth comparison of elemental analysis as a fundamental purity assay against a suite of orthogonal analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale needed to select and implement the most appropriate purity assessment strategy for this and similar fluorinated aromatic compounds.

The Subject of Our Analysis: 3-(2,4-Difluorophenyl)picolinic Acid

Before delving into analytical methodologies, a fundamental understanding of our target molecule is essential.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₂H₇F₂NO₂

  • Molecular Weight: 235.19 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 61.29%

    • Hydrogen (H): 3.00%

    • Nitrogen (N): 5.96%

    • Oxygen (O): 13.61%

    • Fluorine (F): 16.15%

This theoretical composition is the bedrock of purity assessment via elemental analysis. The closer the experimentally determined percentages are to these values, the higher the presumed purity of the bulk material.

Elemental Analysis: The Foundational Purity Assay

Elemental analysis (EA) is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur (CHNS), and oxygen in a sample.[4][5] For halogenated compounds like ours, a specialized combustion technique is required for fluorine determination. The core principle is that a pure compound will yield an elemental composition that precisely matches its theoretical values. Any deviation suggests the presence of impurities.[6]

Causality Behind Experimental Choices in EA

The choice of EA as a primary purity check stems from its fundamental nature. It directly probes the elemental makeup of the compound, offering a mass balance-based assessment. Unlike chromatographic methods that identify discrete impurity peaks, EA provides a holistic purity value based on the entire bulk sample. An accepted deviation of ±0.3% to ±0.4% from the theoretical value is often considered evidence of sufficient purity for many research and publication purposes.[7][8]

Experimental Protocol for Elemental Analysis

This protocol outlines the determination of C, H, N, and F. Oxygen is typically determined by pyrolysis in a separate analysis.

Part A: CHN Analysis via Combustion

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard (e.g., Acetanilide) to ensure accuracy and linearity.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried 3-(2,4-Difluorophenyl)picolinic acid sample into a tin capsule using a microbalance.

  • Combustion: The sample is dropped into a high-temperature furnace (950-1060°C) with a pulse of pure oxygen.[9] This flash combustion converts the sample into gaseous products (CO₂, H₂O, N₂, and nitrogen oxides).

  • Reduction and Separation: The gaseous mixture passes through a reduction tube (containing copper) to convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument software then calculates the percentage of C, H, and N in the original sample.

Part B: Fluorine Analysis via Oxygen Flask Combustion (Schöniger Flask)

  • Sample Preparation: Weigh 3-5 mg of the sample onto a piece of halide-free filter paper. Fold the paper to enclose the sample and attach a fuse strip.

  • Apparatus Setup: Add an absorbing solution (e.g., dilute sodium hydroxide) to a heavy-walled 500 mL conical flask. Flush the flask thoroughly with pure oxygen.[10][11]

  • Combustion: Ignite the fuse strip and immediately plunge the sample holder into the flask, ensuring an airtight seal.[12][13] The organic matrix is combusted, converting the fluorine into soluble fluoride ions (F⁻) which are trapped in the absorbing solution.

  • Analysis: After a standing period to ensure complete absorption, the fluoride ion concentration in the solution is determined, typically by ion-selective electrode (ISE) or ion chromatography (IC). The percentage of fluorine in the original sample is then calculated.

EA_Workflow cluster_CHN CHN Analysis cluster_F Fluorine Analysis CHN_Sample Weigh Sample (2-3 mg) in Tin Capsule CHN_Combust Flash Combustion (950-1060°C, O₂) CHN_Sample->CHN_Combust CHN_Reduce Reduction (NOx -> N₂) CHN_Combust->CHN_Reduce CHN_Separate GC Separation CHN_Reduce->CHN_Separate CHN_Detect TCD Detection CHN_Separate->CHN_Detect CHN_Result %C, %H, %N CHN_Detect->CHN_Result F_Sample Weigh Sample (3-5 mg) on Filter Paper F_Combust Oxygen Flask Combustion F_Sample->F_Combust F_Absorb Absorption in NaOH Solution F_Combust->F_Absorb F_Analyze Ion Chromatography or ISE F_Absorb->F_Analyze F_Result %F F_Analyze->F_Result

Caption: Workflow for Elemental Analysis of 3-(2,4-Difluorophenyl)picolinic acid.

Orthogonal Methods for Purity Verification

To build a robust purity profile, it is imperative to employ methods that are mechanistically different from one another—a concept known as orthogonality.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis, separating the API from its impurities based on their differential partitioning between a stationary and a mobile phase.[15] It excels at detecting and quantifying structurally related impurities, process impurities, and degradation products.

Experimental Protocol (Reversed-Phase HPLC):

  • System: An HPLC system with a UV detector is typically used.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for retaining aromatic acids.

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase could be:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the API and potential impurities absorb (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for purity assessment. It is a non-destructive technique that provides both structural confirmation and quantitative information in a single experiment.[14] For fluorinated compounds, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance, resulting in a clean baseline with minimal interference.[14]

Experimental Protocol (¹⁹F qNMR):

  • Standard Selection: Choose a certified internal standard with a known purity that contains fluorine, is stable, does not react with the sample, and has signals that do not overlap with the analyte signals (e.g., 4,4'-Difluorobenzophenone).

  • Sample Preparation: Accurately weigh the 3-(2,4-Difluorophenyl)picolinic acid sample and the internal standard into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters:

    • Use a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery. This is critical for accurate integration.

    • Acquire the ¹⁹F NMR spectrum.

  • Data Processing: Process the spectrum and carefully integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

    Where: I = integral area, N = number of fluorine nuclei, MW = molecular weight, m = mass, and std = internal standard.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure crystalline substances, it can determine purity based on the principle of melting point depression.[4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. This is often performed automatically by the instrument's software.

Performance Comparison Guide

The selection of a purity assessment method is a critical decision driven by the stage of development, the nature of the expected impurities, and the required level of accuracy.

Technique Principle Detects Key Advantages Key Limitations
Elemental Analysis (EA) Combustion & detection of elemental compositionImpurities with a different elemental composition than the API (e.g., residual solvents, inorganic salts, incorrect structure)Provides an absolute, mass-balance purity value. Inexpensive and fast for CHN.[5]Insensitive to isomeric impurities. Can be misleading if impurities have a similar elemental composition. Halogen analysis is a separate, more involved procedure.[4]
HPLC-UV Chromatographic separation based on polarityStructurally related impurities, process impurities, degradation products, non-volatile compounds.[15]High sensitivity and resolution. The primary method for impurity profiling as per ICH guidelines.[1]Requires a chromophore for UV detection. Relative purity is based on peak area, which can be inaccurate if response factors differ significantly.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nucleiAny soluble impurity with an NMR-active nucleus.Primary analytical method. Provides structural and quantitative data simultaneously. ¹⁹F qNMR is excellent for fluorinated APIs.[1][14] Non-destructive.Lower sensitivity than HPLC. Requires a certified internal standard for absolute quantification. Can be complex for molecules with overlapping signals.
Differential Scanning Calorimetry (DSC) Melting point depression of a crystalline solidEutectic impurities soluble in the melt but not the solid.Provides a measure of absolute purity for highly pure (>98%) crystalline materials. Fast and requires small sample amounts.Not suitable for amorphous materials, compounds that decompose on melting, or for detecting solid-soluble impurities.

Decision Making in Purity Assessment

Choosing the right technique or combination of techniques is a strategic process. The following flowchart provides a logical framework for this decision-making process.

Purity_Decision_Tree Start Purity Assessment of 3-(2,4-Difluorophenyl)picolinic acid EA_Check Is the goal a fundamental mass-balance purity check? Start->EA_Check Impurity_Profile Is the goal to identify and quantify structurally related impurities? EA_Check->Impurity_Profile No Use_EA Perform Elemental Analysis (CHN + F) EA_Check->Use_EA Yes Absolute_Quant Is a primary, non-destructive assay required? Impurity_Profile->Absolute_Quant No Use_HPLC Perform HPLC-UV (Impurity Profiling) Impurity_Profile->Use_HPLC Yes Thermal_Purity Is the material highly crystalline and thermally stable? Absolute_Quant->Thermal_Purity No Use_qNMR Perform ¹⁹F qNMR Absolute_Quant->Use_qNMR Yes Use_DSC Perform DSC Purity Analysis Thermal_Purity->Use_DSC Yes Combine Synthesize data from orthogonal methods for a complete purity profile Thermal_Purity->Combine No Use_EA->Combine Use_HPLC->Combine Use_qNMR->Combine Use_DSC->Combine

Caption: Decision tree for selecting a purity assessment method.

Conclusion

For 3-(2,4-Difluorophenyl)picolinic acid, elemental analysis serves as an essential, fundamental measure of bulk purity, directly verifying its elemental integrity against theoretical values. However, it is not a standalone solution. A comprehensive and regulatory-compliant purity assessment strategy must integrate orthogonal methods. HPLC is indispensable for profiling and quantifying process-related and degradation impurities. ¹⁹F qNMR offers a highly accurate, non-destructive method for absolute purity determination, leveraging the compound's fluorine atoms as a clean analytical handle. DSC provides a rapid screen for the purity of the final crystalline form. By judiciously combining these techniques, researchers can build a self-validating system that ensures the highest degree of confidence in the purity of their API, thereby safeguarding the integrity of their research and the potential safety of future therapeutics.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. USP-NF.
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. (2006). [Link]

  • Investigating the Purity of Substances by Means of DSC . NETZSCH Analyzing & Testing. (2020). [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay . National Center for Biotechnology Information. (2014). [Link]

  • Giron, D., & Goldbronn, C. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . Journal of Pharmaceutical and Biomedical Analysis, 49(1), 1-8. [Link]

  • Quantitative NMR Assays (qNMR) . Bruker. [Link]

  • Picolinic Acid . DrugFuture. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . ICH. (2006). [Link]

  • Elemental analysis - Wikipedia . Wikipedia. [Link]

  • Picolinic acid - Wikipedia . Wikipedia. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES . SlideShare. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]

  • Dick, D. P., et al. (2022). An International Study Evaluating Elemental Analysis . ACS Central Science, 8(7), 990-996. [Link]

  • A Look at Elemental Analysis for Organic Compounds . AZoM. (2021). [Link]

  • Picolinic acid | C6H5NO2 | CID 1018 . PubChem. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? . Moravek. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . PubMed. (2009). [Link]

  • Impurities in new drug substance| ICH Q3A(R2) . YouTube. (2024). [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination . YouTube. (2020). [Link]

  • 6-(3-Fluorophenyl)picolinic acid | C12H8FNO2 | CID 24730139 . PubChem. [Link]

  • Biver, T. (2019). Elemental analysis: an important purity control but prone to manipulations . Inorganic Chemistry Frontiers, 6(10), 2568-2571. [Link]

  • Elemental Analysis . University of Padova. [Link]

  • CAS No : 98-98-6 | Product Name : Picolinic Acid . Pharmaffiliates. [Link]

  • An International Study Evaluating Elemental Analysis . ACS Publications. (2022). [Link]

  • 3.2 Determining Empirical and Molecular Formulas . LibreTexts Chemistry. [Link]

  • Oxygen Flask Combustion Method . Japanese Pharmacopoeia. [Link]

  • Oxygen flask method . The International Pharmacopoeia. [Link]

  • Sulfur in Organic Compounds by Oxygen Flask Combustion . ASTM International. [Link]

  • Elemental analysis . Weizmann Institute of Science. [Link]

  • Identity determination and purity testing . ChemCon GmbH. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . HELIX Chromatography. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC . Agilent Technologies. (2013). [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection . PubMed. (2007). [Link]

  • HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases . HELIX Chromatography. [Link]

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Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 3-(2,4-Difluorophenyl)picolinic Acid: A Protocol for Laboratory Professionals

As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to include the responsible management of all chemical reagents, from acquisition to disposal. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to include the responsible management of all chemical reagents, from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(2,4-Difluorophenyl)picolinic acid. The procedures outlined herein are designed to ensure the safety of laboratory personnel and protect the environment, adhering to the highest standards of scientific integrity and regulatory compliance.

Compound Identification and Hazard Assessment

3-(2,4-Difluorophenyl)picolinic acid is a halogenated organic compound. The presence of carbon-fluorine bonds is the critical identifying feature for waste segregation.[1][2] While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural class—a fluorinated aromatic carboxylic acid—suggests it should be handled as a potential irritant to the skin, eyes, and respiratory system.[3][4][5] Therefore, all waste generated from this substance must be treated as hazardous.

The disposal of such chemicals is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7] Specifically, OSHA's Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and waste disposal.[7][8][9]

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, adherence to a strict PPE protocol is mandatory. The causality is simple: to prevent exposure via inhalation, ingestion, or dermal contact.

  • Eye Protection: Wear chemical splash goggles at all times.

  • Hand Protection: Use nitrile gloves or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator may be necessary to prevent inhalation of dust particles. All weighing and aliquoting of the solid should ideally occur within a fume hood.[8]

Waste Segregation and Collection: The Core Directive

The fundamental principle of chemical waste management is segregation at the source. Inadvertent mixing of incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Waste Stream Identification: All materials contaminated with 3-(2,4-Difluorophenyl)picolinic acid are classified as Halogenated Organic Waste . This includes:

  • The pure compound itself.

  • Solutions containing the compound.

  • Solvents used to rinse glassware or equipment contaminated with the compound.

  • Contaminated consumables such as weighing paper, gloves, and absorbent pads used for spill cleanup.

Waste TypeClassificationContainer TypeLabeling Requirements
Solid 3-(2,4-Difluorophenyl)picolinic acid Halogenated Organic SolidWide-mouth, screw-cap, chemically compatible container (e.g., HDPE)"HAZARDOUS WASTE", "Halogenated Organic Solids", Full Chemical Name, Hazard Characteristics (e.g., Toxic, Irritant)
Solutions containing the compound Halogenated Organic LiquidScrew-cap, chemically compatible container (e.g., HDPE or glass bottle with secondary containment)"HAZARDOUS WASTE", "Halogenated Organic Liquids", Full Chemical Name and solvent(s), Hazard Characteristics
Contaminated Labware (gloves, wipes) Halogenated Organic Solid DebrisLined, sealable container or heavy-duty plastic bag"HAZARDOUS WASTE", "Contaminated Debris", List of Contaminants, Hazard Characteristics
Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is both safe and compliant.

Step 1: Container Preparation Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. For liquid waste, it is advisable to use a container made of the same material as the original reagent bottle or one recommended by your institution's Environmental Health & Safety (EHS) office.

Step 2: Labeling Properly label the container before adding any waste.[6] The label must clearly state "HAZARDOUS WASTE" and provide the full chemical name(s) of the contents.

Step 3: Waste Accumulation

  • Collect waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[10][11]

  • Keep the waste container closed at all times except when adding waste. This is a strict regulatory requirement to prevent the release of vapors.[12]

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste or any other waste stream. [1]

Step 4: Requesting Disposal Once the waste container is nearly full (do not exceed 90% capacity to allow for expansion) or has been accumulating for a set period (often 6 months, check with your institution), arrange for a pickup through your EHS office.[10]

Spill and Decontamination Procedures

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect this cleaning material as halogenated organic liquid waste.

    • All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.[12]

  • Glassware Decontamination:

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol). This first rinsate is heavily contaminated and MUST be collected as halogenated organic liquid waste.

    • Perform a "triple rinse" by rinsing the container three successive times with a small amount of solvent.[12] Each rinse should use a solvent volume of about 5-10% of the container's capacity.[12]

    • Collect all three rinsates into the halogenated organic liquid waste container.[10][12] Only after this procedure can the glassware be washed normally.

Empty Container Management

An "empty" container that once held 3-(2,4-Difluorophenyl)picolinic acid is not considered regular trash. It must be managed as hazardous waste or properly decontaminated.[11]

  • Decontamination: The container must be triple-rinsed as described in the glassware decontamination procedure above.[12] The rinsate must be collected and disposed of as hazardous waste.[10]

  • Disposal: After triple-rinsing, obliterate or deface all original labels on the container.[10][11][12] The cap should be removed, and the container can then be disposed of as regular laboratory glass or plastic waste, according to institutional policy.[11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(2,4-Difluorophenyl)picolinic acid and associated waste.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_final Final Disposition start Generate Waste Containing 3-(2,4-Difluorophenyl)picolinic acid identify Identify Waste Type: Solid, Liquid, or Debris? start->identify classify Classify as: HALOGENATED ORGANIC WASTE identify->classify All forms are halogenated ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat classify->ppe select_container Select Labeled, Compatible Waste Container ppe->select_container segregate Segregate from All Other Waste Streams select_container->segregate collect Collect Waste in Container segregate->collect store Store in Designated SAA (Keep Container Closed) collect->store full Container >90% Full or Time Limit Reached? store->full full->store No request_pickup Request Pickup from EHS / Waste Management full->request_pickup Yes end_point Licensed Hazardous Waste Incineration request_pickup->end_point

Caption: Waste Disposal Workflow for 3-(2,4-Difluorophenyl)picolinic acid.

References

  • Hazardous Waste Disposal Guide. (2023-02-27). Research Safety, Northwestern University.
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